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  • Product: 4-(5-Ethynyl-2-pyridyl)morpholine
  • CAS: 454685-29-1

Core Science & Biosynthesis

Foundational

Synthesis of 4-(5-ethynyl-2-pyridyl)morpholine

An In-Depth Technical Guide to the Introduction 4-(5-ethynyl-2-pyridyl)morpholine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure combines a pyridine core, a reactive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Introduction

4-(5-ethynyl-2-pyridyl)morpholine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure combines a pyridine core, a reactive ethynyl group, and a morpholine moiety, offering multiple points for further functionalization. The ethynyl group is particularly useful for engaging in carbon-carbon bond-forming reactions such as the Sonogashira coupling, click chemistry, and polymerization.[1][2] The morpholine substituent can enhance solubility and modulate the pharmacokinetic properties of derivative compounds.[3][4]

This guide provides a comprehensive overview of a robust and efficient synthetic route to 4-(5-ethynyl-2-pyridyl)morpholine. We will delve into the strategic considerations for the synthesis, provide detailed, step-by-step protocols, and explain the underlying mechanisms and rationale for the experimental choices, grounding our discussion in established chemical principles.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 4-(5-ethynyl-2-pyridyl)morpholine is most effectively approached through a convergent strategy that sequentially installs the morpholine and ethynyl functionalities onto a pyridine scaffold. Our retrosynthetic analysis identifies two key bond disconnections: the C-N bond of the morpholine and the C-C bond of the ethynyl group.

This leads to a logical forward synthesis commencing from a di-halogenated pyridine, which allows for selective, sequential reactions. The chosen strategy involves three primary stages:

  • Palladium-Catalyzed Sonogashira Coupling: Introduction of a protected alkyne onto the pyridine ring. This reaction is one of the most effective methods for forming sp-sp² carbon-carbon bonds.[5]

  • Nucleophilic Aromatic Substitution (SNAr): Installation of the morpholine ring.

  • Deprotection: Removal of the alkyne's protecting group to yield the terminal alkyne.

The following workflow diagram illustrates this synthetic strategy.

Synthetic_Workflow Start 2-Chloro-5-bromopyridine Intermediate1 4-(5-Bromo-pyridin-2-yl)morpholine Start->Intermediate1  Morpholine, Base Intermediate2 4-(5-((Trimethylsilyl)ethynyl)-pyridin-2-yl)morpholine Intermediate1->Intermediate2  TMS-Acetylene,  Pd/Cu Catalyst (Sonogashira) FinalProduct 4-(5-Ethynyl-2-pyridyl)morpholine Intermediate2->FinalProduct  TBAF (Deprotection)

Caption: Overall synthetic workflow for 4-(5-ethynyl-2-pyridyl)morpholine.

Part 1: Synthesis of 4-(5-Bromo-pyridin-2-yl)morpholine via Nucleophilic Aromatic Substitution

The synthesis begins by installing the morpholine moiety onto the pyridine core. Starting with 2-chloro-5-bromopyridine, the chlorine atom at the C2 position is significantly more activated towards nucleophilic aromatic substitution than the bromine atom at C5 due to the electron-withdrawing effect of the ring nitrogen. This regioselectivity allows for the clean installation of morpholine at the desired position.

Experimental Protocol
Reagent/MaterialMolar Eq.MW ( g/mol )Amount Used
2-Chloro-5-bromopyridine1.0192.4510.0 g (51.96 mmol)
Morpholine3.087.1213.6 mL (155.9 mmol)
N,N-Diisopropylethylamine (DIPEA)1.5129.2413.6 mL (77.94 mmol)
N-Methyl-2-pyrrolidone (NMP)--100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-bromopyridine (10.0 g, 51.96 mmol), N-Methyl-2-pyrrolidone (NMP, 100 mL), morpholine (13.6 mL, 155.9 mmol), and N,N-Diisopropylethylamine (DIPEA) (13.6 mL, 77.94 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of ice-water with stirring. A precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under vacuum to yield 4-(5-bromo-pyridin-2-yl)morpholine as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Part 2: Synthesis of the Protected Alkyne via Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] In this step, the previously synthesized 4-(5-bromo-pyridin-2-yl)morpholine is coupled with (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) under the reaction conditions.[1]

Mechanistic Insight: The Sonogashira Catalytic Cycle

The reaction proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle involves oxidative addition, transmetalation, and reductive elimination, while the copper cycle facilitates the formation of a reactive copper acetylide intermediate.[6]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_A Ar-Pd(II)-X(L₂) Pd_Complex_B Ar-Pd(II)-C≡CR(L₂) Pd_Complex_A->Pd_Complex_B Transmetalation CuX CuX Pd_Complex_A->CuX Pd_Complex_B->Pd0 Reductive Elimination ArC_CR Ar-C≡CR Pd_Complex_B->ArC_CR ArX Ar-X ArX->Pd0 Oxidative Addition Cu_Acetylide Cu-C≡C-R Alkyne R-C≡C-H Alkyne->CuX Coordination Cu_Acetylide->Pd_Complex_A BaseH Base-H⁺ Cu_Acetylide->BaseH Base Base HX HX

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol
Reagent/MaterialMolar Eq.MW ( g/mol )Amount Used
4-(5-Bromo-pyridin-2-yl)morpholine1.0243.1110.0 g (41.12 mmol)
(Trimethylsilyl)acetylene1.598.228.7 mL (61.68 mmol)
Tetrakis(triphenylphosphine)palladium(0)0.051155.562.37 g (2.06 mmol)
Copper(I) Iodide (CuI)0.10190.450.78 g (4.11 mmol)
Triethylamine (Et₃N)--100 mL
Tetrahydrofuran (THF), anhydrous--100 mL

Procedure:

  • To a flame-dried 500 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(5-bromo-pyridin-2-yl)morpholine (10.0 g, 41.12 mmol), tetrakis(triphenylphosphine)palladium(0) (2.37 g, 2.06 mmol), and copper(I) iodide (0.78 g, 4.11 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous tetrahydrofuran (100 mL) and triethylamine (100 mL) via cannula.

  • Add (trimethylsilyl)acetylene (8.7 mL, 61.68 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.[7]

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 4-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)morpholine.

Part 3: Deprotection to Yield the Final Product

The final step is the cleavage of the silicon-carbon bond to unmask the terminal alkyne. Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this transformation.[8] The fluoride ion has a very high affinity for silicon, driving the reaction to completion under mild conditions.[8]

Mechanistic Insight: Silyl Ether Deprotection

The fluoride ion from TBAF acts as a nucleophile, attacking the silicon atom to form a transient, pentacoordinate silicon intermediate. This intermediate is unstable and fragments, cleaving the C-Si bond to release the acetylide anion, which is subsequently protonated during workup to yield the terminal alkyne.[8]

TBAF_Deprotection cluster_main Deprotection Mechanism Start R-C≡C-SiMe₃ Intermediate [R-C≡C-SiMe₃F]⁻ (Pentacoordinate Intermediate) Start->Intermediate Nucleophilic Attack Fluoride F⁻ (from TBAF) Fluoride->Intermediate Products R-C≡C⁻   +   F-SiMe₃ Intermediate->Products Fragmentation Final R-C≡C-H (After Workup) Products->Final Protonation

Caption: Mechanism of TMS-alkyne deprotection using a fluoride source.

Experimental Protocol
Reagent/MaterialMolar Eq.MW ( g/mol )Amount Used
4-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)morpholine1.0260.4210.0 g (38.40 mmol)
Tetrabutylammonium fluoride (TBAF), 1M in THF1.1-42.2 mL (42.2 mmol)
Tetrahydrofuran (THF), anhydrous--150 mL

Procedure:

  • Dissolve 4-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)morpholine (10.0 g, 38.40 mmol) in anhydrous THF (150 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the 1 M solution of TBAF in THF (42.2 mL, 42.2 mmol) dropwise to the stirred solution over 15 minutes.[8][9]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 4-(5-ethynyl-2-pyridyl)morpholine as a pure solid.[10]

Conclusion

This guide outlines a reliable and scalable three-step synthesis for 4-(5-ethynyl-2-pyridyl)morpholine. The strategy leverages a regioselective nucleophilic aromatic substitution to install the morpholine moiety, followed by a robust Sonogashira coupling to introduce a protected ethynyl group, and concludes with a mild fluoride-mediated deprotection. The causality behind each experimental choice, from the selection of starting materials to the specific reaction conditions, is grounded in well-established principles of organic chemistry. The protocols described herein are self-validating and provide a clear pathway for researchers in drug discovery and materials science to access this versatile chemical intermediate.

References

  • BenchChem. Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Google Patents.
  • Common Organic Chemistry. Tetra-n-butylammonium Fluoride (TBAF). [Link]

  • PMC. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. [Link]

  • Knowledge UChicago. Supporting Information. [Link]

  • YouTube. Silyl group deprotection by TBAF solution. [Link]

  • ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters. [Link]

  • RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Syntheses Procedure. [Link]

  • GalChimia. Just a little, please. [Link]

  • ResearchGate. Background on morpholine synthesis and our approach. [Link]

  • BenchChem. Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
  • Google Patents. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
  • MDPI. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]

  • Starshinechemical. 4-(5-Ethynyl-2-pyridinyl)morpholine. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Eureka | Patsnap. 2-chloro pyridine preparation method. [Link]

  • PubMed. Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A: synthesis, biochemical, and crystallographic evaluation. [Link]

  • PMC. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]

  • Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • NIST WebBook. Morpholine. [Link]

  • PMC. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 5-Alkynylated Uracil-Morpholino Monomers Using Sonogashira Coupling. [Link]

  • PMC. trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. [Link]

  • Organic Syntheses Procedure. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]

  • Shodhganga. Chapter 4. [Link]

  • ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum... | Download Scientific Diagram. [Link]

Sources

Exploratory

The Morpholine Privilege: Mechanistic Versatility in Drug Design

Content Type: Technical Guide | Audience: Medicinal Chemists & Pharmacologists[1] Executive Summary The morpholine heterocycle (1-oxa-4-azacyclohexane) acts as a "privileged structure" in modern medicinal chemistry.[2] U...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide | Audience: Medicinal Chemists & Pharmacologists[1]

Executive Summary

The morpholine heterocycle (1-oxa-4-azacyclohexane) acts as a "privileged structure" in modern medicinal chemistry.[2] Unlike simple lipophilic spacers, the morpholine ring actively dictates pharmacology through a unique combination of electronic modulation, metabolic resilience, and specific hydrogen-bonding geometries. This guide deconstructs the mechanism of action (MoA) of morpholine-containing compounds, moving beyond general properties to specific molecular interactions in kinase inhibition, sterol biosynthesis, and ribosomal interference.

Part 1: The Physicochemical Basis of Action

The utility of morpholine stems from its ability to fine-tune the physicochemical profile of a drug candidate, often serving as a superior alternative to piperidine or piperazine.

The "Ether Oxygen" Effect

The oxygen atom at position 1 is the defining feature that differentiates morpholine from piperidine.

  • Electronic Withdrawal: The electronegative oxygen reduces the basicity of the nitrogen atom (

    
    ) compared to piperidine (
    
    
    
    ). This lowers the fraction of ionized drug at physiological pH (7.4), enhancing membrane permeability while maintaining sufficient aqueous solubility.
  • Metabolic Shielding: The electron-withdrawing effect deactivates the ring toward oxidative metabolism. While piperidines are prone to rapid hydroxylation and N-oxidation, morpholines are generally more metabolically stable, though not inert (susceptible to lactam formation).[3]

Conformational Locking

Morpholine predominantly adopts a chair conformation. This rigid geometry is critical for positioning the nitrogen lone pair and the ether oxygen for precise ligand-protein interactions, particularly in the ATP-binding pockets of kinases.

Part 2: Primary Pharmacological Mechanisms

Kinase Inhibition: The Hinge Binder (PI3K/mTOR)

In the context of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), the morpholine ring is not merely a solubilizing group; it is often the primary hinge binder .

  • Mechanism: The morpholine oxygen acts as a hydrogen bond acceptor, interacting with the backbone amide of specific residues (e.g., Val851 in PI3K

    
    ) within the ATP-binding hinge region.
    
  • Selectivity: Bridged morpholines have been developed to exploit subtle differences between PI3K and mTOR active sites (e.g., the deeper pocket created by Phe961Leu in mTOR), enhancing selectivity.[4]

Figure 1: PI3K/Akt/mTOR Pathway and Morpholine Intervention The following diagram illustrates the signaling cascade and the precise node where morpholine-based inhibitors (e.g., Buparlisib, Gedatolisib) exert their effect.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Inhibitor Morpholine Inhibitors (Hinge Binding) Inhibitor->PI3K Blocks ATP Pocket Inhibitor->mTORC1 Dual Inhibition

Caption: Dual inhibition of PI3K and mTOR prevents PIP3 accumulation and Akt phosphorylation.

Antifungal Activity: Sterol Biosynthesis Disruption (Amorolfine)

Amorolfine represents a class of morpholine antifungals that do not target the cell wall directly but rather the synthesis of membrane lipids.

  • Target Enzymes:

    
    -reductase (ERG24) and 
    
    
    
    -isomerase (ERG2).
  • Mechanism: Amorolfine mimics the high-energy carbocationic transition states of sterol intermediates. By inhibiting these downstream enzymes, it causes a dual failure:[5]

    • Depletion: Lack of ergosterol compromises membrane fluidity.[5]

    • Toxicity: Accumulation of aberrant sterols (ignosterol) disrupts membrane packing, leading to fungal cell death.

Figure 2: Ergosterol Biosynthesis Blockade

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Fecosterol Fecosterol Lanosterol->Fecosterol C-14 Reductase Ignosterol Ignosterol (Toxic Accumulation) Lanosterol->Ignosterol Alternate Pathway (In presence of drug) Episterol Episterol Fecosterol->Episterol C-8 Isomerase Ergosterol Ergosterol (Membrane Integrity) Episterol->Ergosterol Amorolfine Amorolfine (Morpholine) Amorolfine->Lanosterol Inhibits Reductase Amorolfine->Fecosterol Inhibits Isomerase

Caption: Amorolfine induces accumulation of toxic ignosterol by blocking C-14 reductase.

Part 3: Detailed Experimental Protocols

To validate the mechanism of action for a novel morpholine derivative, the following self-validating protocols should be employed.

Protocol A: PI3K Biochemical Assay (ADP-Glo)

Objective: Quantify the potency (


) of a morpholine compound against PI3K

by measuring ATP-to-ADP conversion.
  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 3 mM

      
      , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT.
      
    • Substrate: PIP2:PS lipid vesicles (sonicated).

    • Control: Wortmannin (Reference PI3K inhibitor).[4]

  • Enzyme Reaction:

    • Dispense 2

      
      L of compound (serial dilution in DMSO) into a 384-well white plate.
      
    • Add 4

      
      L of recombinant PI3K
      
      
      
      enzyme (optimization required for linearity).
    • Incubate for 15 minutes at Room Temperature (RT).

    • Initiate reaction with 4

      
      L of ATP (10 
      
      
      
      M final) and PIP2 substrate (50
      
      
      M final).
    • Incubate for 60 minutes at RT.

  • Detection (ADP-Glo):

    • Add 10

      
      L of ADP-Glo Reagent (terminates kinase reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light output). Incubate 30 min.
      
  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize data:

      
       inhibition = DMSO control; 
      
      
      
      inhibition = No Enzyme control.
    • Fit curves using a 4-parameter logistic model.

Protocol B: Microsomal Metabolic Stability

Objective: Determine the intrinsic clearance (


) and verify the metabolic stability advantage of the morpholine ring.
  • Incubation System:

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate compound (1

      
      M final) with microsomes for 5 min at 37°C.
      
    • Initiate with NADPH.

    • Sample at

      
       min.
      
    • Quench samples with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Monitor for specific morpholine metabolites: Lactam formation (+14 Da) or Ring opening (+18 Da).

    • Calculate

      
       from the slope of 
      
      
      
      vs time.

Part 4: Strategic SAR Considerations

When optimizing morpholine-containing leads, use the following comparative data to guide structural modifications.

FeatureMorpholinePiperidinePiperazineStrategic Implication

(Conj. Acid)
~8.3~11.0~9.8 (N1)Morpholine is less ionized at pH 7.4, improving CNS penetration and passive diffusion.
LogP (Lipophilicity) LowerHigherLowestMorpholine lowers LogP compared to piperidine, fixing "grease ball" leads.
H-Bonding Acceptor (O) + Donor/Acc (N)Donor/Acc (N)Donor/Acc (2x N)The ether oxygen is a specific vector for hinge binding in kinases.
Metabolic Liability Low (Lactam/Ring Open)High (Hydroxylation)Moderate (N-Oxidation)Use morpholine to block metabolic soft spots found on piperidine rings.

References

  • Morpholine as a Privileged Structure: Kourounakis, A., et al. (2020).[1][2][6] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews. Link

  • PI3K/mTOR Inhibition: Poulsen, A., et al. (2012).[7] "Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Amorolfine Mechanism: Haria, M., & Bryson, H. M. (1995). "Amorolfine. A review of its pharmacological properties and therapeutic potential." Drugs. Link

  • Microsomal Stability Protocols: Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. Link

  • Linezolid/Oxazolidinone SAR: Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-(5-ethynyl-2-pyridyl)morpholine

An Application Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-(5-ethynyl-2-pyridyl)morpholine Introduction: The Power of Click Chemistry in Modern Synthesis The Copper(I)-catalyzed Azide-Alkyne Cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-(5-ethynyl-2-pyridyl)morpholine

Introduction: The Power of Click Chemistry in Modern Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions with high yields, broad scope, and simple, benign reaction conditions.[1] This transformation forges a highly stable 1,2,3-triazole linkage from two mutually reactive partners: an azide and a terminal alkyne.[2] Unlike its thermal predecessor, the Huisgen 1,3-dipolar cycloaddition which requires high temperatures and yields a mixture of products, the copper-catalyzed variant proceeds rapidly at room temperature and produces the 1,4-disubstituted regioisomer exclusively.[1][3] This reliability has made CuAAC an indispensable tool in diverse fields including drug discovery, bioconjugation, and materials science.[4][][6]

This guide focuses on a particularly strategic alkyne, 4-(5-ethynyl-2-pyridyl)morpholine . This reagent is designed for more than just participation in the click reaction; its constituent parts—the pyridine ring and the morpholine moiety—offer distinct advantages for advanced applications. The pyridine nucleus can act as a built-in ligand to accelerate catalysis, while the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, often improving the aqueous solubility and metabolic profile of drug candidates.[7][8][9] This document provides a detailed exploration of the CuAAC mechanism, step-by-step protocols for utilizing this unique alkyne, and expert insights into optimizing reaction outcomes.

The Mechanism: How Copper Orchestrates the "Click"

Understanding the catalytic cycle is paramount to mastering the CuAAC reaction and troubleshooting effectively. The remarkable rate acceleration (up to 10⁸-fold over the uncatalyzed reaction) and exquisite regioselectivity are direct consequences of the copper(I) catalyst's intervention.[1]

The currently accepted mechanism involves a multi-step pathway:

  • Generation of the Active Catalyst : The reaction is catalyzed by the Cu(I) oxidation state. While Cu(I) salts like CuI or CuBr can be used directly, it is far more common and convenient to generate Cu(I) in situ from a stable Cu(II) precursor, such as copper(II) sulfate (CuSO₄), using a mild reducing agent. Sodium ascorbate is the most widely used reductant for this purpose.[1][10]

  • Formation of Copper Acetylide : The Cu(I) ion readily coordinates with the terminal alkyne. In the presence of a mild base (or through the inherent basicity of the solvent system), the terminal alkyne proton is removed to form a highly reactive copper(I) acetylide intermediate.[10][11]

  • Azide Coordination and Cyclization : The organic azide coordinates to the copper center of the acetylide complex. This brings the two reactive partners into close proximity, facilitating a stepwise cycloaddition. This process is believed to proceed through an unusual six-membered copper metallacycle.[1][12]

  • Product Formation and Catalyst Regeneration : The metallacycle undergoes rearrangement and subsequent protonolysis (often from a proton abstracted from the alkyne in step 2) to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, which re-enters the catalytic cycle.[10][11]

The pyridine nitrogen in 4-(5-ethynyl-2-pyridyl)morpholine can play a crucial role as an ancillary ligand. By chelating the copper ion, it increases the effective local concentration of the catalyst around the alkyne, potentially accelerating the reaction rate and stabilizing the catalytically active Cu(I) species against disproportionation or oxidation.[13][14]

CuAAC_Mechanism Figure 1: Catalytic Cycle of CuAAC cluster_reduction Cu_II Cu(II)SO₄ Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Cu_Acetylide Cu(I)-Acetylide Complex [Cu-C≡C-R¹] Cu_I->Cu_Acetylide Alkyne R¹-C≡CH (4-(5-ethynyl-2-pyridyl)morpholine) Alkyne->Cu_Acetylide -H⁺ Azide R²-N₃ Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Coordination & Cyclization Cu_Acetylide->Metallacycle Metallacycle->Cu_I Regeneration (+H⁺) Triazole_Product 1,4-Disubstituted Triazole Metallacycle->Triazole_Product Rearrangement

Caption: Figure 1: Catalytic Cycle of CuAAC.

Experimental Protocols

The following protocols provide a robust starting point for researchers. It is always recommended to perform a small-scale test reaction to optimize conditions for specific substrates.

Protocol 1: General Synthesis of a 1,2,3-Triazole

This protocol is suitable for small molecule synthesis in organic solvents.

Materials and Reagents:

  • 4-(5-ethynyl-2-pyridyl)morpholine

  • An organic azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Solvent: 1:1 mixture of tert-Butanol and Water is a common choice. DMSO or DMF can also be used.

  • Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)

  • Standard purification supplies (Silica gel, solvents for chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 1.0 M stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 0.1 M stock solution of CuSO₄·5H₂O in deionized water.

  • Reaction Setup:

    • To a reaction vial, add 4-(5-ethynyl-2-pyridyl)morpholine (1.0 eq, e.g., 0.5 mmol, 101 mg).

    • Add the organic azide (1.0-1.1 eq, e.g., 0.5 mmol, 66.5 mg of benzyl azide).

    • Add the solvent (e.g., 5 mL of 1:1 t-BuOH/H₂O) and stir to dissolve the reactants.

  • Initiation of Catalysis:

    • Add the CuSO₄ solution (1-5 mol%, e.g., 0.05 eq, 0.25 mL of 0.1 M solution). The solution may turn a faint blue.

    • Add the freshly prepared Sodium Ascorbate solution (10-20 mol%, e.g., 0.1 eq, 0.1 mL of 1.0 M solution) dropwise. A color change to yellow or orange is often observed as the Cu(II) is reduced to Cu(I).

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. Reactions are often complete within 1-4 hours but can be left overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed.

  • Work-up and Purification:

    • Once complete, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.

Protocol 2: Bioconjugation to an Azide-Modified Protein

This protocol is adapted for aqueous buffer systems and sensitive biological molecules.

Materials and Reagents:

  • Azide-functionalized biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., Phosphate, HEPES). Avoid Tris buffer as it can chelate copper.[15]

  • 4-(5-ethynyl-2-pyridyl)morpholine

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) - a water-soluble, Cu(I)-stabilizing ligand.

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-(5-ethynyl-2-pyridyl)morpholine in DMSO.

    • Prepare a "Premix Solution" containing CuSO₄ and THPTA. Combine 1 part of a 20 mM CuSO₄ stock with 5 parts of a 50 mM THPTA stock. This 1:5 ratio protects the biomolecule from copper-induced damage.[15][16]

    • Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution (e.g., to a final concentration of 10-50 µM).

    • Add the 4-(5-ethynyl-2-pyridyl)morpholine stock solution to achieve a final concentration of 100-500 µM (a 5-10 fold excess over the protein).

    • Gently mix the solution.

  • Initiation of Catalysis:

    • Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 50-250 µM.

    • Initiate the reaction by adding the Sodium Ascorbate stock solution to a final concentration of 1-5 mM.

    • Gently mix the tube by inversion or use a slow rotator. Do not vortex, as this can denature the protein and introduce oxygen.

  • Incubation:

    • Allow the reaction to proceed at room temperature or 37°C for 1-2 hours. Higher temperatures can sometimes improve efficiency for sterically hindered sites, but protein stability must be considered.[16]

  • Purification:

    • Remove unreacted small molecules and the copper catalyst by a suitable method for your biomolecule, such as dialysis against a suitable buffer or using a desalting column (SEC).

    • Analyze the labeled protein by methods like SDS-PAGE, mass spectrometry, or functional assays.

Workflow Figure 2: General Experimental Workflow for CuAAC prep 1. Reagent Preparation (Stock Solutions) setup 2. Reaction Setup (Combine Alkyne & Azide in Solvent) prep->setup add_cu 3. Add Copper Source (e.g., CuSO₄/Ligand) setup->add_cu initiate 4. Initiate Reaction (Add Sodium Ascorbate) add_cu->initiate monitor 5. Monitor Progress (TLC / LC-MS) initiate->monitor workup 6. Work-up & Extraction monitor->workup purify 7. Purification (Chromatography) workup->purify

Sources

Application

Application Note: Target Deconvolution of Morpholine-Based Pharmacophores using 4-(5-ethynyl-2-pyridyl)morpholine

Abstract This application note details the protocol for using 4-(5-ethynyl-2-pyridyl)morpholine as a functionalized chemical probe for Activity-Based Protein Profiling (ABPP) and target deconvolution. The pyridine-morpho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for using 4-(5-ethynyl-2-pyridyl)morpholine as a functionalized chemical probe for Activity-Based Protein Profiling (ABPP) and target deconvolution. The pyridine-morpholine motif is a "privileged scaffold" in medicinal chemistry, frequently associated with kinase inhibition (e.g., PI3K, mTOR, DNA-PK). The 5-ethynyl modification serves as a latent bioorthogonal handle, allowing researchers to covalently capture and identify biological targets via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide covers live-cell incubation, lysate preparation, "click" chemistry conjugation, and downstream mass spectrometry preparation.

Introduction & Principle

The Probe: 4-(5-ethynyl-2-pyridyl)morpholine

This molecule acts as a Fragment-Based Drug Discovery (FBDD) probe. Unlike large, fully optimized inhibitors, this fragment represents a core binding motif.

  • Binding Unit: The morpholine-pyridine structure mimics the hinge-binding region of many ATP-competitive inhibitors.

  • Reporter Handle: The terminal alkyne (ethynyl group) is sterically small and biologically inert, allowing the probe to enter live cells without significantly altering the pharmacophore's binding properties.

The Mechanism: Chemical Proteomics

The workflow relies on Activity-Based Protein Profiling (ABPP) .[1][2] The probe is incubated with the proteome (live cells or lysate). It binds to proteins with affinity for the morpholine-pyridine scaffold. Subsequent reaction with a biotin-azide or fluorescent-azide via CuAAC allows for the enrichment and identification of these binders.

Experimental Workflow

The following diagram illustrates the critical path from cell culture to target identification.

ABPP_Workflow Start Live Cells / Lysate Incubate Probe Incubation (4-(5-ethynyl-2-pyridyl)morpholine) Start->Incubate 1-4 hrs Lysis Cell Lysis (Non-denaturing) Incubate->Lysis PBS Wash Click CuAAC Reaction (Biotin-Azide + CuSO4/THPTA) Lysis->Click Add Reagents Enrich Streptavidin Pull-down Click->Enrich 1 hr RT Digest On-Bead Tryptic Digestion Enrich->Digest Wash & Digest MS LC-MS/MS Analysis Digest->MS Peptides

Figure 1: Step-by-step workflow for chemical proteomics using alkyne-tagged morpholine probes.

Materials & Reagents

ReagentSpecificationPurpose
Probe 4-(5-ethynyl-2-pyridyl)morpholineAffinity scaffold (10 mM stock in DMSO)
Reporter Tag Biotin-PEG3-Azide (or similar)Enrichment handle for Streptavidin
Catalyst CuSO₄[3][4] · 5H₂OCopper source for click reaction
Ligand THPTA or BTTAACritical: Protects proteins from Cu-induced oxidation/precipitation
Reductant Sodium AscorbateReduces Cu(II) to catalytic Cu(I)
Lysis Buffer PBS + 0.5% NP-40 + Protease InhibitorsGentle lysis to maintain native conformation
Competitor 4-(2-pyridyl)morpholine (No alkyne)Control: Validates specific binding

Detailed Protocol

Phase A: Labeling (Choose Live Cell or Lysate)
Option 1: Live Cell Labeling (Preferred for cell-permeable targets)
  • Seed Cells: Grow cells (e.g., HeLa, HEK293) to 80-90% confluency.

  • Treatment: Replace media with fresh media containing 10–50 µM of the probe.

    • Control: Treat a separate dish with DMSO only.

    • Competition Control: Pre-treat with 10x excess of non-alkyne competitor for 1 hour, then add probe.

  • Incubation: Incubate for 2–4 hours at 37°C.

  • Harvest: Wash cells 3x with ice-cold PBS to remove unbound probe. Scrape cells into PBS.

  • Lysis: Pellet cells, resuspend in Lysis Buffer, and incubate on ice for 20 min. Sonication may be required.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant. Determine protein concentration (BCA assay). Adjust to 1–2 mg/mL .

Option 2: Lysate Labeling[3][4]
  • Lyse cells first as described above.

  • Add probe (10–50 µM) directly to the lysate.

  • Incubate for 1 hour at Room Temperature (RT) with gentle rotation.

Phase B: The Click Reaction (CuAAC)

Safety Note: Prepare the "Click Cocktail" fresh. Do not mix undiluted Cu and Ascorbate.

Reaction Setup (per 100 µL lysate):

  • Lysate: 100 µL (1–2 mg/mL protein).

  • Biotin-Azide: Add 1 µL of 10 mM stock (Final: 100 µM). Vortex.

  • Click Mix Preparation:

    • Premix CuSO₄ (50 mM stock) and THPTA (100 mM stock) in a 1:2 molar ratio. Let stand for 5 mins.

    • Add this complex to the lysate (Final Cu concentration: 1 mM).

  • Initiation: Add Sodium Ascorbate (Final: 10 mM).

  • Incubation: Vortex briefly. Incubate for 1 hour at RT in the dark.

    • Note: If protein precipitation occurs, increase THPTA concentration or reduce Cu concentration.

Phase C: Enrichment and Preparation
  • Precipitation: Add 4 volumes of ice-cold Methanol/Chloroform (4:1) to precipitate proteins and remove excess unreacted reagents.

  • Wash: Pellet proteins (14,000 x g, 10 min), discard supernatant. Wash pellet 2x with cold methanol. Air dry briefly.

  • Resuspension: Redissolve pellet in 1% SDS / PBS (with heating/sonication if necessary).

  • Pull-down: Dilute SDS to <0.2% with PBS. Add Streptavidin-Agarose or Magnetic beads. Incubate 2 hours at RT.

  • Washing Beads: Stringent washing is required to remove non-specific binders:

    • 1x 1% SDS in PBS

    • 1x 4M Urea

    • 3x PBS

  • Digestion: Perform on-bead tryptic digestion (overnight at 37°C).

  • Analysis: Collect supernatant (peptides) and analyze via LC-MS/MS.

Data Analysis & Interpretation

Successful target identification requires rigorous filtering of the Mass Spec data.

  • Fold Change Calculation: Compare spectral counts (or LFQ intensity) of the Probe Sample vs. DMSO Control .

    • Criteria: Targets should show >4-fold enrichment.

  • Competition Check: Compare Probe Sample vs. Competitor Sample .

    • Criteria: True targets will show significantly reduced signal in the competitor sample (binding site occlusion).

  • CRAPome Filtering: Cross-reference hits against the "CRAPome" database (common background contaminants like keratin, tubulin, and carboxylases).

Expected Targets

Given the morpholine-pyridine scaffold, expect enrichment of:

  • Kinases: PI3K family, mTOR, DNA-PK.

  • Metabolic Enzymes: Oxidases or dehydrogenases that bind pyridine nucleotides (NADH/NADPH mimics).

References

  • Cravatt, B. F., et al. (2008).[2] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. Link

  • Hong, V., et al. (2009).[5] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link (Key reference for THPTA ligand usage).

  • Ortiz, K. G., et al. (2024).[6][7] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. Link (Reference for morpholine synthesis/scaffold chemistry).

Sources

Method

Application Note: Bioconjugation of Peptides with 4-(5-ethynyl-2-pyridyl)morpholine via CuAAC

Executive Summary This application note provides a comprehensive guide for the bioconjugation of 4-(5-ethynyl-2-pyridyl)morpholine (CAS: 454685-29-1) to azide-functionalized peptides. This specific heterocycle—featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive guide for the bioconjugation of 4-(5-ethynyl-2-pyridyl)morpholine (CAS: 454685-29-1) to azide-functionalized peptides. This specific heterocycle—featuring a morpholine solubilizing group and a pyridine pharmacophore—is frequently employed in medicinal chemistry to modulate pharmacokinetic properties. Its terminal alkyne moiety renders it an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , also known as "Click Chemistry."

This guide details the reaction mechanism, stoichiometric considerations, and a self-validating protocol designed to ensure high yield and purity in peptide-drug conjugate (PDC) discovery.

Chemical Background & Mechanism[1][2][3][4][5]

The Reagent: 4-(5-ethynyl-2-pyridyl)morpholine

This reagent serves as a "Clickable" heterocycle. The morpholine ring enhances aqueous solubility and metabolic stability, while the pyridine ring often acts as a key binding motif in kinase inhibitors and receptor ligands.

  • Formula: C₁₁H₁₂N₂O[1]

  • MW: 188.23 g/mol

  • Key Functionality: Terminal Alkyne (–C≡CH)

  • Solubility: Soluble in DMSO, DMF, MeOH; limited solubility in pure water.

The Reaction: CuAAC

The conjugation relies on the 1,3-dipolar cycloaddition between the terminal alkyne of the reagent and an azide (–N₃) installed on the peptide (e.g., via Azidohomoalanine or an N-terminal linker).

Mechanism:

  • Reduction: Cu(II) is reduced to Cu(I) in situ (using Sodium Ascorbate).

  • Coordination: Cu(I) coordinates with the alkyne of the pyridyl-morpholine.

  • Cycloaddition: The azide-peptide attacks the activated alkyne.

  • Protonolysis: The cycle closes to form a stable 1,4-disubstituted 1,2,3-triazole linkage.

Reaction Pathway Diagram

Bioconjugation_Pathway Reagent 4-(5-ethynyl-2-pyridyl) morpholine (Alkyne) Intermediate Cu-Acetylide Complex Reagent->Intermediate Coordination Peptide Azido-Peptide (–N3) Product Peptide-Triazole-Pyridine Conjugate Peptide->Product Cycloaddition Catalyst Cu(I) Catalyst (CuSO4 + NaAsc + THPTA) Catalyst->Intermediate Intermediate->Product Linkage Formation

Caption: Schematic representation of the CuAAC reaction pathway between the pyridyl-morpholine alkyne and an azido-peptide.

Experimental Strategy

To ensure success, we utilize a self-validating system . This involves monitoring the disappearance of the unique azide stretch (~2100 cm⁻¹ in IR, though HPLC is preferred for peptides) and the mass shift corresponding to the reagent addition.

Critical Reagents Table
ComponentRoleRecommended ReagentConcentration (Stock)
Peptide SubstrateAzide-functionalized peptide2 mM in Water/DMSO
Alkyne Reagent Ligand4-(5-ethynyl-2-pyridyl)morpholine20 mM in DMSO
Cu Source Catalyst PrecursorCuSO₄ · 5H₂O50 mM in Water
Reductant Catalyst ActivatorSodium Ascorbate (NaAsc)100 mM in Water (Fresh)
Ligand Cu(I) StabilizerTHPTA or TBTA50 mM in DMSO/Water
Buffer Reaction MediumPBS (pH 7.4) or HEPES100 mM

Detailed Protocol

Phase 1: Preparation
  • Peptide Dissolution: Dissolve the azido-peptide in 100 mM Phosphate Buffer (pH 7.4). If the peptide is hydrophobic, add DMSO (up to 20% v/v). Final concentration should be ~1–2 mM.

  • Reagent Stock: Dissolve 4-(5-ethynyl-2-pyridyl)morpholine in DMSO to 20 mM.

  • Catalyst Premix (Recommended): Premix CuSO₄ and THPTA (Ligand) in a 1:2 molar ratio prior to adding to the reaction. This protects the peptide from Cu-mediated oxidation.

Phase 2: The Conjugation Reaction

Target Scale: 1 µmol Peptide

  • Reaction Vessel: Use a 1.5 mL Eppendorf tube or glass vial.

  • Sequence of Addition:

    • Add 500 µL Peptide solution (1 µmol).

    • Add 75 µL Alkyne Reagent stock (1.5 µmol, 1.5 eq ). Note: A slight excess ensures complete consumption of the valuable peptide.

    • Add 10 µL CuSO₄/THPTA Premix (0.1 eq Cu).

    • Add 10 µL Sodium Ascorbate (0.5 eq). Add this last to initiate the reaction.

  • Incubation: Flush headspace with Nitrogen (optional but recommended). Cap and vortex gently. Incubate at Room Temperature for 2–4 hours or 4°C overnight .

    • Expert Tip: Do not heat above 40°C as this may degrade the morpholine or cause peptide aggregation.

Phase 3: Quenching and Purification
  • Quenching: Add EDTA (final conc. 5 mM) to chelate the Copper. This stops the reaction and prevents copper from binding to the peptide during HPLC.

  • Filtration: Filter the mixture through a 0.2 µm PTFE syringe filter to remove any precipitated copper salts.

  • Purification:

    • Method: Reverse-Phase HPLC (C18 column).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% to 60% B over 30 minutes (adjust based on peptide hydrophobicity).

    • Note: The conjugated product will be significantly more hydrophobic (later retention time) than the starting azido-peptide due to the addition of the pyridine-morpholine group.

Quality Control & Analysis

Mass Spectrometry (LC-MS)

Verification is calculated based on the mass addition of the reagent.

  • Formula Added: C₁₁H₁₂N₂O

  • Mass Shift: +188.23 Da (Exact Mass addition).

  • Calculation:

    
    
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Oxygen inhibition of Cu(I)Degas solvents; increase NaAsc to 10 eq.
Peptide Precipitation Reagent hydrophobicityIncrease DMSO content to 30-50%; use THPTA ligand.
Blue/Green Solution Oxidation of Cu(I) to Cu(II)Add more fresh Sodium Ascorbate.
Broad HPLC Peaks Copper chelationEnsure EDTA quench; wash column with EDTA.

Workflow Visualization

Workflow Start Start: Azido-Peptide + Alkyne Reagent Mix Add Catalyst Mix: CuSO4 / THPTA / NaAsc Start->Mix Incubate Incubate: RT, 2-4 Hours Mix->Incubate Check LC-MS Check: Mass Shift +188 Da? Incubate->Check Check->Mix No (Add more Ascorbate) Quench Quench: Add EDTA Check->Quench Yes Purify Purification: RP-HPLC (C18) Quench->Purify Final Final Product: Lyophilized Powder Purify->Final

Caption: Step-by-step experimental workflow for the conjugation and validation process.

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Tornøe, C. W., et al. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry. Link

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

  • Bachem. (2021). "Click Chemistry: A valuable tool for peptide and protein modification."[2][3][4] Bachem Application Notes. Link

  • Chem-Impex. "4-(4-Pyridyl)morpholine and derivatives: Properties and Applications." Product Data. Link

Sources

Application

Using 4-(5-ethynyl-2-pyridyl)morpholine to study protein-protein interactions

An In-Depth Technical Guide to Studying Protein-Protein Interactions Using Probes Derived from 4-(5-ethynyl-2-pyridyl)morpholine Abstract The study of protein-protein interactions (PPIs) is fundamental to understanding c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Studying Protein-Protein Interactions Using Probes Derived from 4-(5-ethynyl-2-pyridyl)morpholine

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery.[1][2][3] However, identifying and characterizing these interactions, particularly transient or weak ones, within their native cellular environment remains a significant challenge.[3][4] Chemical proteomics, utilizing meticulously designed molecular probes, offers a powerful solution to covalently capture and identify protein complexes in live cells.[5][6] This guide details the application of probes built from the 4-(5-ethynyl-2-pyridyl)morpholine scaffold, a versatile chemical entity that combines a privileged medicinal chemistry motif with a bioorthogonal handle for robust, multi-stage proteomic analysis. We will explore the chemical principles behind the scaffold's design, provide a comprehensive workflow for its use in photoaffinity labeling experiments, and present detailed protocols for researchers in chemical biology and drug development.

Part 1: The Chemistry and Rationale of the Probe Scaffold

The efficacy of a chemical probe is dictated by its molecular architecture. The 4-(5-ethynyl-2-pyridyl)morpholine scaffold is a strategic convergence of functional components, each chosen for specific properties that are advantageous in a biological context.

The Privileged Core: The Pyridyl-Morpholine Moiety

The morpholine ring is a staple in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic profiles.[7][8] Its non-aromatic, saturated structure provides a flexible, three-dimensional conformation while the oxygen atom can act as a hydrogen bond acceptor.[9][10] The weak basicity of the morpholine nitrogen contributes to a well-balanced lipophilic-hydrophilic profile, which can enhance aqueous solubility and cell permeability—critical attributes for any probe intended for live-cell applications.[7][9][10]

Coupled with a pyridine ring, another ubiquitous heterocycle in pharmaceuticals, the scaffold's potential as a pharmacophore is amplified.[11][12] The pyridine moiety can engage in various non-covalent interactions with a target protein, including hydrogen bonding and π-stacking, serving as an anchor to guide the probe to a specific binding site. The combination of these two rings creates a "privileged structure" that can be tailored to bind a wide range of protein targets.[8]

The Bioorthogonal Handle: The Ethynyl Group

The terminal ethynyl (alkyne) group is the probe's chemical linchpin, enabling its detection and enrichment from the complex cellular proteome.[5] It is a bioorthogonal functional group, meaning it is chemically inert to the vast array of functional groups present in biological systems, ensuring that it reacts only with its specific, exogenously supplied partner.[13][14]

This high degree of specificity is exploited through "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[15] This reaction forms a stable triazole linkage between the alkyne-bearing probe and a complementary azide-containing reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) with exceptional efficiency and under mild, aqueous conditions.[15][16][17]

General Principles of Probe Design

The 4-(5-ethynyl-2-pyridyl)morpholine scaffold serves as the foundation for a more complex, fully functionalized probe. For studying PPIs, a common and powerful strategy is Photoaffinity Labeling (PAL).[18][19][20] In a PAL probe, the scaffold is connected, often via a linker, to a photoactivatable moiety such as a diazirine. Diazirines are small, sterically unobtrusive, and upon irradiation with UV light, they generate highly reactive carbenes that non-selectively form covalent bonds with proximal amino acid residues.[18][19][21] This light-activated covalent cross-linking "freezes" the non-covalent interaction between the probe and its target protein, permanently capturing the binding event.[19]

G cluster_probe Modular Photoaffinity Probe Design BindingMoiety Pyridyl-Morpholine (Binding Moiety) Linker Linker BindingMoiety->Linker PhotoGroup Photoactivatable Group (e.g., Diazirine) Linker->PhotoGroup ClickHandle Ethynyl Group (Click Handle) PhotoGroup->ClickHandle

A modular design for a photoaffinity probe based on the 4-(5-ethynyl-2-pyridyl)morpholine scaffold.

Part 2: Application Workflow for PPI Identification

Utilizing a probe derived from 4-(5-ethynyl-2-pyridyl)morpholine to map PPIs involves a multi-stage workflow that begins in live cells and culminates in bioinformatic analysis. The causality behind this workflow is to first covalently capture the probe's direct protein target and its proximal interactors in a native context, and then use the ethynyl handle for selective enrichment and subsequent identification by mass spectrometry.

G start 1. Live Cell Incubation with Photoaffinity Probe uv 2. UV Cross-linking (Covalent Capture) start->uv lysis 3. Cell Lysis uv->lysis click 4. Click Chemistry (e.g., Biotin-Azide) lysis->click enrich 5. Streptavidin Enrichment (Pull-down) click->enrich digest 6. On-Bead Digestion to Peptides enrich->digest ms 7. LC-MS/MS Analysis digest->ms analysis 8. Data Analysis (Protein Identification) ms->analysis

The experimental workflow for identifying protein-protein interactions using a photoaffinity probe.

Part 3: Detailed Protocols

The following protocols provide a self-validating system through the inclusion of essential controls. For trustworthy results, every experiment should be run in parallel with controls, such as a "no UV" sample to identify non-covalently bound proteins and a "no probe" sample to identify proteins that bind non-specifically to the enrichment beads.

Protocol 1: Live Cell Photoaffinity Labeling (PAL)
  • Cell Culture: Plate cells of interest (e.g., HEK293T) in 10 cm dishes and grow to 80-90% confluency.

  • Probe Incubation: Replace the culture medium with serum-free medium. Add the photoaffinity probe to the desired final concentration (typically 1-10 µM). Incubate for 1-4 hours at 37°C.

  • UV Cross-linking:

    • Wash the cells twice with ice-cold PBS to remove the excess probe.

    • Place the dishes on an ice-cold surface and irradiate with UV light (typically 365 nm) for 15-30 minutes. The optimal time and distance from the UV source should be empirically determined.

    • Control: A parallel "no UV" plate should be handled identically but kept in the dark.

  • Cell Harvesting: Scrape the cells into ice-cold PBS, centrifuge at 500 x g for 5 minutes at 4°C, and discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis.

Protocol 2: Click Chemistry for Biotin Tagging
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer with protease inhibitors). Sonicate briefly to ensure complete lysis and shear DNA. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Prepare Click Reagents: Prepare fresh stock solutions.

    • Biotin-Azide: 10 mM in DMSO

    • Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM in DMSO

    • Copper(II) Sulfate (CuSO₄): 50 mM in water

  • Click Reaction: In a microcentrifuge tube, combine the following in order:

    • 1 mg of protein lysate

    • Biotin-Azide (final concentration: 100 µM)

    • TCEP (final concentration: 1 mM)

    • TBTA (final concentration: 100 µM)

    • Vortex briefly.

    • Add CuSO₄ (final concentration: 1 mM).

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

Protocol 3: Enrichment of Labeled Proteins
  • Prepare Beads: Take an appropriate volume of high-capacity streptavidin agarose beads and wash them three times with lysis buffer.

  • Affinity Capture: Add the click-reacted lysate to the washed beads. Incubate overnight at 4°C with end-over-end rotation.

  • Washing:

    • Centrifuge the beads at 500 x g for 2 minutes and discard the supernatant.

    • Wash the beads sequentially with increasingly stringent buffers to remove non-specific binders. A typical wash series is:

      • 2x with 1% SDS in PBS

      • 2x with 8 M urea in 100 mM Tris-HCl, pH 8.0

      • 2x with PBS

  • Final Preparation: After the final wash, the beads with the bound protein complexes are ready for on-bead digestion.

Protocol 4: Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of 8 M urea in 100 mM Tris-HCl, pH 8.0.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes.

  • On-Bead Digestion:

    • Dilute the urea to <1 M by adding 100 mM Tris-HCl, pH 8.0.

    • Add sequencing-grade trypsin (e.g., 1 µg).

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Centrifuge the beads and collect the supernatant containing the peptides.

    • Perform a second elution with 50% acetonitrile/0.1% formic acid.

    • Combine the supernatants.

  • Cleanup: Desalt the peptides using a C18 StageTip or similar method. Lyophilize the purified peptides and store at -80°C until LC-MS/MS analysis.

Part 4: Data Analysis and Interpretation

A successful chemical proteomics experiment is defined by the quality of its data analysis. The primary goal is to identify proteins that are significantly enriched in the experimental sample compared to the negative controls.

Protein IDGene NameSpectral Counts (Probe + UV)Spectral Counts (Probe, No UV)Spectral Counts (No Probe + UV)Fold Change (vs. Controls)Biological Function
P04637TP531525230.4Tumor Suppressor
Q06609MDM2893122.3E3 Ubiquitin Ligase
P62258YWHAZ451842.5Signal Transduction
P60709ACTB2102051981.0Cytoskeleton (Non-specific)

Table 1: Hypothetical quantitative data from a PAL experiment targeting the p53-MDM2 interaction. High fold-change values for TP53 and MDM2 in the experimental condition suggest they are specific interactors of the probe. YWHAZ shows moderate enrichment, warranting further investigation. ACTB (Actin) shows high counts across all conditions, indicating it is a common non-specific binder.

Key Considerations for Interpretation:

  • Specificity: True interactors should show high spectral counts (or intensity) in the "+ Probe + UV" sample and low-to-zero counts in the "No UV" and "No Probe" controls.

  • Stoichiometry: The relative abundance of co-precipitated proteins can provide clues about the structure of the protein complex.

  • Validation: High-confidence hits from the mass spectrometry data should be validated using orthogonal methods, such as co-immunoprecipitation or Western blotting.

Conclusion

The 4-(5-ethynyl-2-pyridyl)morpholine scaffold represents a powerful and versatile starting point for the development of sophisticated chemical probes. By combining a privileged medicinal chemistry core with a bioorthogonal handle, these probes enable the covalent capture and unambiguous identification of protein-protein interactions within their native cellular environment. The photoaffinity labeling workflow detailed here provides a robust framework for researchers to dissect complex biological networks, validate novel drug targets, and accelerate the discovery of new therapeutics.

References

  • Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes. (2024). bioRxiv.
  • Wright, M. H., & Cravatt, B. F. (2017).
  • Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes. (2024). bioRxiv.
  • Yao, J. Z., & Uttamchandani, M. (2015). Bioorthogonal Chemistry: Recent Progress and Future Directions. PMC.
  • A bioorthogonal click chemistry toolbox for targeted synthesis of branched and well-defined protein-protein conjug
  • Click Chemistry. (n.d.). Med Chem 101.
  • Cysteine-reactive probes and their use in chemical proteomics. (n.d.). Semantic Scholar.
  • Iwasaki, K., et al. (2022). Effect of Alkynyl Group on Reactivity in Photoaffinity Labeling with 2-Thienyl-Substituted α-Ketoamide. PubMed.
  • Abegg, D., et al. (2015). Proteome-Wide Profiling of Targets of Cysteine reactive Small Molecules by Using Ethynyl Benziodoxolone Reagents. PubMed.
  • Zheng, B., Zhu, S., & Wu, X. (2014).
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Wikipedia.
  • One-step labeling with a fluorinated porphyrin-based probe enables in situ imaging and profiling of the thiol proteome. (2025). PMC.
  • Liu, F., et al. (2022). Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment. Frontiers in Chemistry.
  • Morgan, R. K., & Cohen, M. S. (n.d.). Detecting Protein ADP-Ribosylation Using a Clickable Aminooxy Probe. Springer Protocols.
  • Dubinsky, L., et al. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules.
  • Photoaffinity Labelling. (n.d.). Domainex.
  • Proteome‐Wide Profiling of Targets of Cysteine reactive Small Molecules by Using Ethynyl Benziodoxolone Reagents. (2025).
  • Photoaffinity Compounds. (n.d.). Enamine.
  • Tasso, B., et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. (2025). Journal of Medicinal Chemistry.
  • Utility of chemical probes for mass spectrometry based chemical proteomics. (n.d.).
  • Jain, A., & Sahu, S. K. (2024).
  • Al-Majmaie, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery.
  • Popa, A., et al. (2020).
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (2025). The Journal of Organic Chemistry.
  • Contribution of the morpholine scaffold on the activity of morpholine‐containing bioactives on their biomolecular targets for various therapeutic areas. (n.d.).
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • 4-(5-Ethynyl-2-pyridinyl)morpholine. (n.d.). BLDpharm.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2025).
  • Selected Approaches to Disrupting Protein–Protein Interactions within the MAPK/RAS P
  • Ghorai, M. K., Shukla, D., & Das, K. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. PubMed.
  • Protein Protein Interactions. (2018). Drug Discovery Chemistry.
  • Recent advances in the development of protein–protein interactions modulators: mechanisms and clinical trials. (n.d.). PMC.
  • Exploring Small Molecules Targeting Protein–Protein Interactions (PPIs): Advancements and Future Prospects. (2023). MDPI.
  • Protein-Protein Interactions. (2025). Drug Discovery Chemistry Europe.

Sources

Method

Activity-based protein profiling with terminal alkyne probes

Application Note: High-Fidelity Activity-Based Protein Profiling (ABPP) using Terminal Alkyne Probes Introduction: The Shift from Abundance to Activity Traditional proteomics measures protein abundance, but abundance doe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Activity-Based Protein Profiling (ABPP) using Terminal Alkyne Probes

Introduction: The Shift from Abundance to Activity

Traditional proteomics measures protein abundance, but abundance does not always correlate with physiological activity. Enzymes are frequently regulated post-translationally via zymogen activation, endogenous inhibitors, or phosphorylation. Activity-Based Protein Profiling (ABPP) bridges this gap by using active-site-directed chemical probes to covalently label only the functional fraction of the proteome.[1]

This guide focuses on Terminal Alkyne Probes . Unlike bulky fluorophore-conjugated probes, alkyne probes utilize a "two-step" labeling strategy. The alkyne handle is sterically minute and bio-orthogonal, allowing the probe to penetrate live cells and bind targets with minimal structural interference. The visualization tag (biotin or fluorophore) is attached subsequently via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."

Mechanism of Action & Experimental Logic

The ABPP workflow relies on the specific reactivity of a "Warhead" (reactive group) toward a catalytic nucleophile within an enzyme class.[1]

The Two-Step Advantage:

  • Step 1 (In Situ/In Vitro): The Alkyne-Probe binds the active enzyme. The small alkyne tail does not impede cell permeability or active-site docking.

  • Step 2 (Post-Lysis): A reporter molecule (Azide-Rhodamine or Azide-Biotin) is covalently attached to the alkyne via CuAAC.

Table 1: Common Warhead Architectures
Enzyme ClassWarhead ChemistryTarget ResidueSpecificity Notes
Serine Hydrolases Fluorophosphonate (FP)Active Site SerineBroad coverage (lipases, esterases, proteases).[1]
Cysteine Proteases Vinyl Sulfone / EpoxideActive Site CysteineHighly specific; mimics substrates like E-64.
Kinases Acyl PhosphateLysine (ATP pocket)Targets the conserved ATP-binding pocket.[1]
Metalloproteases HydroxamateZinc Ion (Chelation)Photo-crosslinking often required for covalent bond.

Workflow Visualization

The following diagram outlines the critical decision paths between Live-Cell labeling and Lysate labeling.

ABPP_Workflow Start Experimental Start Choice Labeling Context? Start->Choice LiveCell Live Cell Culture (In Situ) Choice->LiveCell Permeable Probe Lysate Cell Lysis (In Vitro) Choice->Lysate Impermeable/Fragile ProbeAdd_Live Add Alkyne Probe (1-10 µM, 1-4 hrs) LiveCell->ProbeAdd_Live ProbeAdd_Lys Add Alkyne Probe (1-10 µM, 1 hr) Lysate->ProbeAdd_Lys Harvest Harvest & Lyse (PBS/Triton or HEPES) ProbeAdd_Live->Harvest ClickMix CuAAC Click Reaction (CuSO4 + TCEP + THPTA + Azide-Tag) ProbeAdd_Lys->ClickMix Harvest->ClickMix Precip Protein Precipitation (Acetone/MeOH) ClickMix->Precip Analysis Downstream Analysis Precip->Analysis Gel In-Gel Fluorescence (SDS-PAGE) Analysis->Gel Rhodamine Tag MS Streptavidin Enrichment & LC-MS/MS Analysis->MS Biotin Tag

Caption: Decision tree for ABPP experiments. Live-cell labeling preserves physiological context, while lysate labeling allows for controlled pH and proteome concentration.

Detailed Protocols

Protocol A: Sample Preparation & Probing

Pre-requisite: Protein concentration should be normalized to 1–2 mg/mL.

  • Probe Addition: Add the Alkyne-Probe (typically 50x stock in DMSO) to the proteome.

    • Standard Conc: 1 µM – 10 µM.

    • Control: Add DMSO only (Vehicle) and, if available, a competitive inhibitor (10-50x excess) 30 mins prior to the probe to validate specificity.

  • Incubation:

    • Lysate: 30–60 mins at Room Temperature (RT) or 37°C.

    • Live Cell: 1–4 hours at 37°C (media dependent).

  • Lysis (if applicable): Lyse cells in PBS containing 0.1% Triton X-100 or HEPES buffer.

    • CRITICAL: Avoid buffers with strong chelators (EDTA/EGTA > 1mM) or high concentrations of reducing agents (DTT), as these interfere with the Copper catalyst in the next step.

Protocol B: The Click Reaction (CuAAC)

This is the most sensitive step. The Copper(I) species is unstable and toxic to proteins if not properly liganded. We utilize THPTA , a water-soluble ligand that protects proteins from oxidation and accelerates the reaction.[2][3]

Reagents Required:

  • CuSO4: 50 mM stock in water.

  • TCEP (Tris(2-carboxyethyl)phosphine): 50 mM stock in water (Fresh is best). Note: TCEP is preferred over Ascorbate for MS applications to reduce side reactions, though Ascorbate is standard for gels.

  • THPTA Ligand: 10 mM stock in water.

  • Reporter Tag: Azide-Rhodamine or Azide-Biotin (1-5 mM stock in DMSO).

Step-by-Step Assembly:

  • Prepare the "Click Master Mix" immediately before use. Do not add reagents sequentially directly to the lysate; premixing ensures the Cu(I)-Ligand complex forms correctly.

Table 2: Click Master Mix (Per 100 µL Reaction Volume)

Component Stock Conc. Final Conc. Volume to Add Order of Addition
1. THPTA Ligand 10 mM 100 µM 1.0 µL First
2. CuSO4 50 mM 1 mM 2.0 µL Second (Mix with Ligand)
3. Azide-Tag 1 mM 10-100 µM 1.0 - 10 µL Third

| 4. TCEP (or Ascorbate) | 50 mM | 1 mM | 2.0 µL | Fourth (Activates Cu) |

  • Reaction: Add the Master Mix to your proteome sample. Vortex gently.

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Termination: Stop the reaction by adding 4 volumes of ice-cold Acetone or Methanol/Chloroform. Precipitate at -20°C for >1 hour (or overnight).

    • Why? This removes the excess unreacted probe and copper, which can streak on gels or interfere with MS ionization.

Visualization of the Reaction Complex

Understanding the chemical species prevents troubleshooting errors. The THPTA ligand acts as a sacrificial shield for the protein while presenting the Copper to the alkyne.

Click_Mechanism Cu Cu(II) Sulfate Complex Active Catalyst [Cu(I)-THPTA] Cu->Complex Reductant TCEP/Ascorbate Reductant->Complex Reduces Cu(II) Ligand THPTA Ligand Ligand->Complex Product Labeled Protein (Triazole Linkage) Complex->Product Catalyzes Probe Protein-Alkyne Probe->Product Tag Azide-Reporter Tag->Product

Caption: The Cu(I)-THPTA complex catalyzes the cycloaddition between the protein-bound alkyne and the azide reporter. THPTA stabilizes Cu(I), preventing oxidation/precipitation.

Downstream Analysis & Troubleshooting

Analysis A: In-Gel Fluorescence
  • Resuspend precipitated protein in 1x SDS Loading Buffer.

  • Run SDS-PAGE.

  • Scan on a fluorescent scanner (e.g., Typhoon) before staining with Coomassie (Coomassie can quench fluorescence).

Analysis B: Mass Spectrometry (ABPP-MudPIT)
  • Use Azide-Biotin .

  • After precipitation, resuspend in 6M Urea, reduce/alkylate, and dilute to 2M Urea.

  • Add Trypsin for digestion.

  • Enrich biotinylated peptides using Streptavidin-Agarose beads.

  • Wash beads stringently (1% SDS, then PBS) to remove non-specific binders.

  • Elute peptides (often on-bead digestion or acidic elution) and analyze via LC-MS/MS.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Protein Precipitation during Click Copper concentration too high or insufficient Ligand.[4]Ensure Cu:THPTA ratio is at least 1:2 (preferably 1:5). Switch from TBTA (insoluble) to THPTA.
High Background Signal Non-specific hydrophobic binding of probe.Lower probe concentration.[2][5] Perform acetone precipitation twice to remove excess fluorophore.
No Signal Inactive Copper or Oxidation.Prepare TCEP/Ascorbate fresh. Ensure no EDTA is in the lysis buffer.
"Smearing" on Gel Probe aggregation or protein degradation.Use fresh lysate. Ensure protease inhibitors are present during lysis (but avoid metalloprotease inhibitors if profiling metalloproteases).

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[6] Chemistry & Biology.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition.

  • Willems, L. I., et al. (2011). From somatostatin to stable activity-based probes for detecting somatostatin receptor 2. Nature Protocols.

  • Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology.

  • Yang, Y. Y., et al. (2013). Activity-based protein profiling: recent advances in probe development and applications. Chemical Science.

Sources

Application

Application Note: 4-(5-ethynyl-2-pyridyl)morpholine in Kinase Inhibitor Design &amp; Chemical Biology

[1] Executive Summary 4-(5-ethynyl-2-pyridyl)morpholine (CAS: 1152504-62-9) is a high-value pharmacophore intermediate primarily utilized in the discovery of ATP-competitive kinase inhibitors (PI3K, mTOR, ATR) and the de...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(5-ethynyl-2-pyridyl)morpholine (CAS: 1152504-62-9) is a high-value pharmacophore intermediate primarily utilized in the discovery of ATP-competitive kinase inhibitors (PI3K, mTOR, ATR) and the development of bioorthogonal chemical probes.

Its structural utility is defined by two distinct functional domains:

  • The Morpholine-Pyridine Core: A "privileged scaffold" that functions as a hinge-binder, where the morpholine oxygen acts as a critical hydrogen bond acceptor for the kinase hinge region (typically interacting with the backbone amide of Valine or Methionine residues).

  • The Terminal Alkyne Handle: A versatile reactive group enabling Sonogashira cross-coupling (to build extended drug scaffolds) or Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) (for "Click" chemistry labeling and PROTAC linker synthesis).

This guide provides validated protocols for synthesizing, coupling, and utilizing this scaffold in drug discovery workflows.

Strategic Application in Drug Design

The transition from a fragment to a lead compound using this scaffold relies on exploiting its specific binding geometry.

The "Hinge-Binder" Hypothesis

In Phosphoinositide 3-kinase (PI3K) and mTOR inhibition, the morpholine ring is not merely a solubility enhancer; it is a pharmacophoric element.

  • Interaction: The ether oxygen of the morpholine accepts a hydrogen bond from the amide nitrogen of the hinge region residue (e.g., Val851 in PI3K

    
    ).
    
  • Vector: The pyridine ring orients the ethynyl group towards the "affinity pocket" or solvent-exposed region, allowing for the attachment of solubilizing tails or specificity-determining heterocycles.

Data Summary: Physicochemical Profile
PropertyValueImplication for Drug Design
Molecular Weight 188.23 g/mol Ideal fragment size (Rule of 3 compliant).
cLogP ~1.8Lipophilic enough for permeability, hydrophilic enough for solubility.
H-Bond Acceptors 3 (Morpholine O, Pyridine N, Alkyne)High potential for kinase hinge interaction.
Reactivity Terminal AlkyneHigh chemoselectivity for Pd/Cu-catalyzed reactions.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Self-Validating Route)

Rationale: Commercial availability can be sporadic. This robust 3-step route ensures multigram delivery from cheap starting materials.

Reagents: 5-bromo-2-chloropyridine, Morpholine, TMS-acetylene,


, CuI.

Step 1:


 Displacement 
  • Dissolve 5-bromo-2-chloropyridine (1.0 eq) in neat morpholine (5.0 eq).

  • Reflux at 100°C for 4 hours. Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The product is more polar.

  • Pour into ice water. Filter the solid precipitate (4-(5-bromo-2-pyridyl)morpholine). Yield is typically >90%.

Step 2: Sonogashira Coupling

  • Suspend bromo-intermediate (1.0 eq) in anhydrous THF/Triethylamine (1:1).

  • Degas with

    
     for 15 mins (Critical to prevent Glaser homocoupling).
    
  • Add CuI (0.05 eq) and

    
      (0.05 eq).
    
  • Dropwise add Trimethylsilylacetylene (1.2 eq).

  • Heat to 60°C for 6-12 hours under

    
    .
    
  • Filter salts, concentrate, and purify via silica flash chromatography.

Step 3: Desilylation

  • Dissolve TMS-intermediate in MeOH .

  • Add

    
      (1.5 eq). Stir at RT for 1 hour.
    
  • Concentrate, partition between water/DCM.

  • Validation: NMR should show a terminal alkyne proton singlet at

    
     ~3.1-3.3 ppm.
    
Protocol B: "Click" Chemistry Labeling (CuAAC)

Application: Synthesizing Activity-Based Probes (ABPP) or assembling PROTACs.

Context: The terminal alkyne allows this kinase-binding fragment to be "clicked" to an azide-functionalized E3 ligase ligand (for PROTACs) or a fluorophore (for localization studies).

Workflow:

  • Reaction Mix:

    • Alkyne Scaffold (1.0 eq)

    • Azide-Linker-R (1.0 eq) (where R = Thalidomide or Fluorophore)

    • Solvent: tBuOH/H2O (1:1) or DMSO (for biological screening).

  • Catalyst System:

    • 
       (5 mol%)
      
    • Sodium Ascorbate (10 mol%)

    • TBTA Ligand (5 mol%) - Crucial for stabilizing Cu(I) and preventing oxidation.

  • Procedure:

    • Mix Azide and Alkyne in solvent.

    • Premix Cu/Ligand/Ascorbate in water, then add to the reaction.

    • Stir at RT for 2-4 hours.

  • Purification:

    • Precipitate with cold water or purify via preparative HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).

    • Note: The resulting 1,2,3-triazole ring often acts as a bioisostere for amide bonds, improving metabolic stability.

Visualizing the Drug Discovery Workflow

The following diagram illustrates the divergent utility of the scaffold: one path leading to therapeutic candidates (via Pd-catalysis) and the other to chemical biology tools (via Cu-catalysis).

G Start Starting Material: 5-Bromo-2-chloropyridine Inter Intermediate: 4-(5-bromo-2-pyridyl)morpholine Start->Inter SNAr (Morpholine) Scaffold CORE SCAFFOLD: 4-(5-ethynyl-2-pyridyl)morpholine Inter->Scaffold Pd/Cu, TMS-Acetylene then Deprotection DrugPath Path A: Lead Optimization (Sonogashira Coupling) Scaffold->DrugPath Ar-X, Pd(0) ProbePath Path B: Chemical Biology (CuAAC Click Chemistry) Scaffold->ProbePath R-N3, Cu(I) KinaseInhib Candidate: PI3K/mTOR Inhibitor (e.g., Pyrimidine extension) DrugPath->KinaseInhib Library Synthesis Protac Application: PROTAC Linker (Triazole formation) ProbePath->Protac Probe Application: Fluorescent Probe (ABPP) ProbePath->Probe

Figure 1: Divergent synthesis workflow utilizing the 4-(5-ethynyl-2-pyridyl)morpholine scaffold for both medicinal chemistry (green path) and chemical biology (red path) applications.

Critical Troubleshooting & Optimization

Preventing Glaser Coupling

A common failure mode in synthesizing this alkyne is the oxidative homocoupling of two alkyne units to form a diyne (Glaser coupling).

  • Symptom: Appearance of a highly non-polar, symmetric dimer spot on TLC.

  • Solution: Rigorous deoxygenation is non-negotiable. Sparge solvents with Argon for 15 minutes before adding the copper catalyst.

Regioselectivity in Click Chemistry

While CuAAC is highly regioselective for the 1,4-disubstituted triazole, steric bulk on the azide partner can slow the reaction.

  • Optimization: If the reaction is sluggish, increase temperature to 40°C and switch ligand to THPTA , which is more water-soluble and faster-acting than TBTA.

Storage Stability

Terminal alkynes can be unstable over long periods (polymerization).

  • Protocol: Store the purified scaffold as a solid at -20°C under Argon. Avoid storing as a solution in chlorinated solvents (DCM/CHCl3) for extended periods to prevent acidity-induced degradation.

References

  • Synthesis and PI3K Inhibition: Rewcastle, G. W., et al. (2011). "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines." Pharmaceuticals, 4(7), 954-969. Link

  • Morpholine Scaffold Utility: Lindsley, C. W., et al. (2016). "Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors."[1] European Journal of Medicinal Chemistry, 108, 644-654.[1] Link

  • Click Chemistry in Drug Discovery: Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today, 8(24), 1128-1137. Link

  • ZSTK474 and Morpholine Binding: Yaguchi, S., et al. (2006). "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor." Journal of the National Cancer Institute, 98(8), 545-556. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in CuAAC Reactions with 4-(5-ethynyl-2-pyridyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is specifically designed to addr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is specifically designed to address challenges encountered when using N-heterocyclic alkynes, such as 4-(5-ethynyl-2-pyridyl)morpholine. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your research.

The presence of the pyridine nitrogen in your alkyne introduces a common but surmountable challenge: catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the copper(I) catalyst, effectively sequestering it from the catalytic cycle and leading to low or no product formation.[1] This guide will walk you through diagnosing and overcoming this and other potential issues.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses the most common symptoms of a failing or low-yielding reaction involving 4-(5-ethynyl-2-pyridyl)morpholine.

Symptom 1: Reaction Stalls or Shows Very Low Conversion (<20%)

Question: My reaction starts but gives a very low yield, and I recover most of my starting alkyne. What is the most likely cause?

Answer: The primary suspect is catalyst poisoning by the pyridine nitrogen of your alkyne. The pyridine moiety acts as a potent ligand for the copper(I) catalyst, effectively competing with the alkyne and azide substrates and stalling the reaction. While all CuAAC reactions require a ligand to stabilize the Cu(I) oxidation state and accelerate the reaction, the substrate itself is acting as an inhibitor.[1][2]

Solutions:

  • Increase Ligand Concentration: The most direct solution is to outcompete the substrate's inhibitory coordination. Standard protocols often use a 1:1 or 2:1 ligand-to-copper ratio. For coordinating alkynes, increasing this ratio to 5:1 is a robust starting point.[3][4]

  • Select a Superior Ligand: Not all ligands are created equal, especially for this challenge. Water-soluble, electron-donating tris(triazolylmethyl)amine ligands are highly effective.

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a significant improvement over the older, less soluble TBTA, especially in aqueous media.[3][5]

    • BTTAA (2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is a next-generation ligand that often provides the highest reaction rates and is highly biocompatible, allowing for lower copper concentrations which further minimizes side reactions.[6][7][8][9]

Question: I've increased the ligand concentration, but the yield is still poor. What else could be wrong?

Answer: If catalyst poisoning has been addressed, consider the health of your catalytic system. The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[10][11]

Solutions:

  • Ensure an Oxygen-Free Environment: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction. Oxygen is the primary culprit for oxidizing the Cu(I) catalyst.

  • Use Fresh Reducing Agent: Sodium ascorbate is used to reduce the Cu(II) precursor (like CuSO₄) to the active Cu(I) state and scavenge any oxygen that gets into the reaction.[10][11] Prepare a stock solution of sodium ascorbate fresh before each use, as it can degrade in solution over time. An excess (e.g., 5-10 equivalents relative to copper) is recommended.

  • Check Reagent Purity: Ensure your azide partner is pure and that the solvent is free of impurities that could coordinate to copper, such as thiols or other strong Lewis bases.[10]

Symptom 2: A Major Byproduct is Observed, Complicating Purification

Question: My TLC/LC-MS shows my starting material is consumed, but alongside my desired product, I have a significant byproduct of roughly double the mass of my alkyne. What is it?

Answer: You are likely observing the formation of a 1,3-diyne, a result of the Glaser coupling side reaction.[12][13] This is an oxidative homocoupling of your terminal alkyne, which is also a copper-catalyzed process. It becomes competitive with the desired CuAAC reaction, especially if there is an excess of Cu(II) or if the azide concentration is too low.[10][14]

Solutions:

  • Improve Oxygen Exclusion: The Glaser coupling is an oxidative process. Rigorous degassing and maintaining an inert atmosphere are the most effective ways to suppress it.

  • Optimize Stoichiometry: Ensure you are using a slight excess of the azide component (e.g., 1.1-1.2 equivalents). If the alkyne is in excess or the azide is consumed, the alkyne has a greater opportunity to homocouple.

  • Sufficient Reducing Agent: Maintaining a sufficient excess of sodium ascorbate ensures the copper stays in the +1 oxidation state, which favors the CuAAC pathway over the oxidative Glaser coupling.[10]

Part 2: Ligand Selection Guide

The choice of ligand is the most critical parameter for success with coordinating alkynes. The table below compares common ligands.

LigandStructureKey Properties & Recommendations
TBTA Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amineThe original accelerating ligand. Not recommended for this application due to low water solubility and weaker Cu(I) stabilization compared to newer ligands.[5][9]
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineGood starting point. Highly water-soluble and offers better rate enhancement and protection against oxidation than TBTA.[3][5][11] Ideal for aqueous/protic solvent systems.
BTTAA 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acidHighly recommended for challenging substrates. Offers the fastest kinetics, allowing for significantly lower copper concentrations, which minimizes cytotoxicity and side reactions.[6][7][8] The acetic acid moiety provides an additional coordination site, enhancing its effectiveness.[7]

Part 3: Visual Troubleshooting Workflow

Use the following flowchart to diagnose and solve common issues systematically.

TroubleshootingWorkflow start Low Yield with 4-(5-ethynyl-2-pyridyl)morpholine symptom1 Symptom: Reaction Stalls / Low Conversion start->symptom1 symptom2 Symptom: Major Byproduct Observed (Alkyne Dimer) start->symptom2 cause1 Primary Cause: Catalyst Poisoning by Pyridine-N symptom1->cause1 cause2 Secondary Cause: Inactive Catalyst System symptom1->cause2 cause3 Cause: Oxidative Homocoupling (Glaser Coupling) symptom2->cause3 solution1a Solution 1: Increase Ligand:Cu Ratio to 5:1 cause1->solution1a solution1b Solution 2: Switch to Superior Ligand (BTTAA) cause1->solution1b solution2a Solution 1: Thoroughly Degas Solvents cause2->solution2a solution2b Solution 2: Use Fresh Sodium Ascorbate cause2->solution2b solution3a Solution 1: Rigorous Degassing & Inert Atmosphere cause3->solution3a solution3b Solution 2: Use Slight Excess of Azide (1.1 eq) cause3->solution3b

Figure 1. A troubleshooting decision tree for CuAAC reactions.

Part 4: Optimized Experimental Protocol

This protocol is designed to be a robust starting point for the CuAAC reaction with 4-(5-ethynyl-2-pyridyl)morpholine, incorporating best practices to mitigate the issues discussed above.

Materials:

  • 4-(5-ethynyl-2-pyridyl)morpholine (Alkyne)

  • Azide counterpart

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • BTTAA Ligand

  • Sodium L-Ascorbate

  • Degassed Solvent (e.g., 1:1 t-BuOH/H₂O or DMSO/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Stock Solutions:

    • Copper/Ligand Premix: Prepare a 10 mM solution of CuSO₄ and a 50 mM solution of BTTAA in degassed water. Just before use, mix them to create a CuSO₄/BTTAA (1:5) premix.

    • Azide: Prepare a stock solution of your azide in the reaction solvent.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in degassed water. This must be made fresh.

  • Reaction Setup:

    • To a reaction vial equipped with a magnetic stir bar, add the 4-(5-ethynyl-2-pyridyl)morpholine (1.0 equivalent).

    • Add the azide counterpart (1.1 equivalents).

    • Add the appropriate volume of degassed solvent to achieve the desired reaction concentration (typically 0.1 M).

    • Purge the vial with inert gas for 5 minutes.

  • Initiation of the Reaction:

    • Under a positive pressure of inert gas, add the CuSO₄/BTTAA (1:5) premix to the reaction vial. The final copper concentration should be 1-5 mol%.

    • Immediately add the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 equivalents relative to the copper.

    • Seal the vial and stir the reaction at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

    • Upon completion, the reaction can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The residual copper can be removed by washing the organic layer with an aqueous solution of EDTA or by passing the crude product through a short plug of silica gel.

References

  • ResearchGate. (2014). THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry? [Online discussion]. Available at: [Link]

  • Li, Y., et al. (2013). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Available at: [Link]

  • Rodionov, V. O., et al. (2010). Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and Beyond: New Reactivity of Copper(I) Acetylides. PMC. Available at: [Link]

  • Mahat, D., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available at: [Link]

  • Lamberti, M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • Hein, C. D., et al. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals. Available at: [Link]

  • ResearchGate. (2025). One-pot esterification-click (CuAAC) and esterification–acetylene coupling (Glaser/Eglinton) for functionalization of Wang polystyrene resin. Available at: [Link]

  • Zhu, Z., et al. (2016). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC. Available at: [Link]

  • Lamberti, M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. SciSpace. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Protein Labeling with Alkyne Probes

Topic: High-Efficiency CuAAC Protein Labeling Role: Senior Application Scientist Audience: Researchers & Drug Discovery Professionals Core Directive: The "Click" Chemistry Ecosystem Welcome to the technical support hub f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency CuAAC Protein Labeling Role: Senior Application Scientist Audience: Researchers & Drug Discovery Professionals

Core Directive: The "Click" Chemistry Ecosystem

Welcome to the technical support hub for Bioorthogonal Chemistry. This guide focuses specifically on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . While "click chemistry" is often sold as "plug-and-play," achieving high efficiency with low background in complex biological lysates requires strict adherence to chemical stoichiometry and kinetic parameters.

The success of your experiment relies on three pillars:

  • Metabolic Incorporation: Getting the alkyne probe into the protein.

  • Catalytic Protection: Maintaining Cu(I) in a reactive state without oxidizing your protein.

  • Background Suppression: Preventing hydrophobic dye aggregation.

Visualizing the Optimization Logic

Before troubleshooting, verify your workflow against this logic map. Most failures occur at the "Catalyst Complex" stage due to oxidation or competitive chelation.

CuAAC_Optimization_Workflow Start Start: Metabolic Labeling Lysis Lysis & Solubilization (Avoid EDTA/Chelators) Start->Lysis Rxn_Setup Reaction Assembly Lysis->Rxn_Setup Complex Active Cu(I)-Ligand Complex Rxn_Setup->Complex Ideal Ratio 1:5 (Cu:Ligand) Cu_Source CuSO4 (Cu II) Cu_Source->Rxn_Setup Reductant Ascorbate (Fresh) Reductant->Rxn_Setup Ligand Ligand (THPTA/BTTAA) Ligand->Rxn_Setup Precipitation FAILURE: Protein Precipitation (Unprotected Cu(I) = ROS) Complex->Precipitation Low Ligand / Old Ascorbate Success SUCCESS: Triazole Formation Complex->Success Optimized Conditions

Figure 1: The logic flow of a successful CuAAC reaction. Note that the stability of the Cu(I) complex is the primary determinant of success vs. protein precipitation.

Standard Operating Procedures (SOPs)

Do not use "spoonfuls" of reagents. Precision is required. Below are the optimized parameters for In-Solution Labeling (Lysates) .

Table 1: Optimized Reaction Stoichiometry
ComponentStandard Conc.High-Sensitivity (Low Abundance)Critical Notes
Protein Lysate 1–2 mg/mL2–5 mg/mLHigh conc. prevents precipitation.[1]
Alkyne Probe VariableVariableMetabolic incorporation step.
Azide Tag 10–50 µM50–100 µMUse minimal excess to reduce background.
CuSO₄ 1 mM100–500 µMLower is better if using BTTAA ligand.
Ligand 5 mM (THPTA)0.5–2.5 mM (BTTAA)Crucial: Ratio of Ligand:Cu must be ≥ 5:1.
Na-Ascorbate 10 mM10 mMMust be fresh. Yellow solution = oxidized = dead reaction.
Buffer PBS / HEPESPBS / HEPESAvoid Tris (competes for Copper). pH 7.4 is ideal.
Technical Support: Troubleshooting & FAQs
Category 1: Reaction Failure (No Signal)

Q: I see no signal on my gel/blot. Is my click reaction dead? A: Before blaming the chemistry, validate the Metabolic Incorporation .

  • The Diagnostic: Run a dot-blot of your lysate before the click reaction using a biotin-azide probe. If the dot blot is negative, the cells never took up the alkyne probe.

  • The Chemistry Fix: If incorporation is good, the issue is likely Copper Oxidation . Cu(I) is unstable and rapidly oxidizes to Cu(II) (inactive) in air.

    • Solution: Premix CuSO₄ and the Ligand (THPTA/BTTAA) before adding to the lysate. This creates a protected complex. Then add Ascorbate last to trigger the reduction [1].

Q: Can I use TCEP instead of Ascorbate? A: Proceed with caution. While TCEP is a strong reductant, it can directly reduce azide groups to amines, destroying your tag before it clicks. If you must use TCEP (e.g., to prevent disulfide bridges), do not pre-incubate the azide with TCEP. Add TCEP immediately prior to the copper source.

Category 2: Protein Integrity (Precipitation)

Q: My protein precipitates immediately after adding the click reagents. Why? A: This is "Copper Stress." Free Copper generates Reactive Oxygen Species (ROS) via Fenton chemistry, which oxidizes amino acid side chains (Histidine/Cysteine) and causes aggregation [2].

  • The Fix (Ligand Ratio): You are likely using too little ligand. The Ligand:Cu ratio must be at least 5:1 .[2]

  • The Fix (Ligand Choice): Switch from TBTA (poor solubility, toxic) to THPTA (water-soluble) or BTTAA (superior kinetics, lower copper load required) [3].

  • The Fix (Protein Conc): Keep protein concentration high (>1 mg/mL). Dilute proteins are more susceptible to oxidative crashing.

Category 3: High Background (Noise)

Q: I have high background fluorescence everywhere on the gel. A: This is usually due to hydrophobic dye aggregation , not "non-specific clicking."

  • The Mechanism: Azide-fluorophores are often hydrophobic. They stick to greasy patches on proteins.

  • The Fix (Washing): Simple buffer washes are insufficient. You must perform a Methanol-Chloroform or Acetone precipitation after the reaction to strip unreacted dye [4].

  • The Fix (BSA Blocking): If labeling on a western blot membrane, block with 5% BSA (not milk, which contains biotin if using biotin-tags) before adding the click reagents.

Advanced Optimization: Ligand Selection

The choice of ligand dictates the speed and biocompatibility of your reaction.

Ligand_Comparison TBTA TBTA (First Gen) TBTA_Desc Poor Solubility High Toxicity Precipitation Risk TBTA->TBTA_Desc THPTA THPTA (Standard) THPTA_Desc Water Soluble Protects Proteins Slower Kinetics THPTA->THPTA_Desc BTTAA BTTAA (High Performance) BTTAA_Desc Fastest Kinetics Lowest Cu Required Best for Live Cells BTTAA->BTTAA_Desc

Figure 2: Ligand evolution. For sensitive proteins or low-abundance targets, upgrade from THPTA to BTTAA.

References
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.

  • Yang, M., Jalloh, A. S., Wei, W., Zhao, J., Wu, P., & Chen, P. R. (2014). Biocompatible Click Chemistry Enabled by Copper-Chelating Azides for Biomolecular Labeling.[3][4][5][6] Nature Communications.

  • Besanceney-Webler, C., Jiang, H., Wang, T., Leger, L., & Wu, P. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie.

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology.

Sources

Troubleshooting

Technical Support Center: Optimizing Terminal Alkyne Bioconjugation

Topic: Preventing Side Reactions in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Audience: Senior Researchers & Drug Development Scientists Status: Active Support Guide Introduction: The "Click" Reality Check Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Audience: Senior Researchers & Drug Development Scientists Status: Active Support Guide

Introduction: The "Click" Reality Check

While terminal alkynes are celebrated for their bioorthogonality in CuAAC ("Click Chemistry"), they are not inert. In complex biological media, the "perfect" click reaction often faces two distinct failure modes: oxidative homocoupling (Glaser coupling) and copper-mediated biomolecule degradation .

This guide moves beyond basic protocols to address the mechanistic root causes of these failures. It provides self-validating workflows to ensure your terminal alkyne reacts only with its intended azide partner, preserving the integrity of your protein or cell line.

Module 1: Diagnostic Triage

Before altering your chemistry, identify the specific failure mode using the observation matrix below.

DiagnosticFlowchart start Observation: What is the symptom? precip Precipitation / Aggregation (Linker insolubility) start->precip loss Loss of Protein Activity (Fragmentation/Oxidation) start->loss stall Low Yield / Reaction Stalls (Incomplete conversion) start->stall glaser Suspect: Glaser Coupling (Alkyne-Alkyne Dimerization) precip->glaser O2 present? ros Suspect: ROS Damage (Cu-mediated Oxidation) loss->ros High Cu load? redox Suspect: Cu(I) Depletion (Oxidation to Cu(II)) stall->redox Ascorbate depleted? fix_glaser Action: Degas solvents, Increase Ascorbate glaser->fix_glaser fix_ros Action: Switch to BTTAA, Add Aminoguanidine ros->fix_ros fix_redox Action: Argon sparge, Refresh Reducing Agent redox->fix_redox

Figure 1: Diagnostic decision tree for identifying the root cause of CuAAC failure.

Module 2: The "Glaser" Problem (Oligomerization)

The Issue: Terminal alkynes can react with each other instead of the azide. This oxidative homocoupling (Glaser coupling) forms a conjugated diyne (–C≡C–C≡C–), which is often hydrophobic and leads to precipitation or cross-linking of the alkyne-functionalized biomolecule.

Troubleshooting Q&A

Q: Why is my alkyne-functionalized protein precipitating immediately upon adding Copper? A: You likely have dissolved oxygen in your buffer.

  • Mechanism: The Glaser coupling cycle requires a Cu(II) intermediate and Oxygen. In the presence of O2, the Cu(I) catalyst is oxidized, facilitating the bridging of two terminal alkynes.

  • Solution:

    • Degas all buffers: Sparging with Argon or Nitrogen for 15 minutes is superior to simple sonication.

    • Maintain Reduction: Ensure Sodium Ascorbate is present in large excess (>50 equivalents relative to Cu) to aggressively reduce any transient Cu(II) back to Cu(I), effectively starving the Glaser cycle of its required oxidant [1].

Q: Can I use internal alkynes to stop this? A: Yes, but that changes the chemistry entirely.

  • Context: Internal alkynes do not possess the acidic acetylenic proton required for Glaser coupling. However, they are unreactive in standard CuAAC. You would need to switch to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using cyclooctynes (e.g., DBCO, BCN).

  • Trade-off: SPAAC avoids Glaser coupling and copper toxicity but has slower kinetics and produces a bulkier, more hydrophobic linkage than the triazole formed by CuAAC.

Module 3: Biomolecule Integrity (ROS & Copper Toxicity)

The Issue: The combination of Copper(I), Ascorbate, and atmospheric Oxygen creates a "Fenton-like" system that generates hydroxyl radicals. These radicals oxidize Histidine, Methionine, and Tryptophan residues, leading to protein denaturation or cleavage.

Troubleshooting Q&A

Q: My protein shows 100% conversion but has lost enzymatic activity. What happened? A: You have likely oxidized the active site residues via Reactive Oxygen Species (ROS).

  • The Fix: Ligand Switching.

    • Standard: THPTA is the workhorse ligand. It protects Cu(I) from oxidation but offers only moderate protection against ROS generation.

    • Advanced: Switch to BTTAA . This ligand forms a more stable complex with Cu(I), allowing for faster kinetics at lower copper concentrations. Lower copper loading directly correlates to reduced ROS generation [2].

    • Data Comparison:

FeatureTHPTA (Standard)BTTAA (Advanced)
Water Solubility HighHigh
Reaction Speed FastVery Fast (2-3x THPTA)
Biocompatibility ModerateExcellent (Cell-surface safe)
Rec. Cu Conc. 100–500 µM10–50 µM

Q: I see "protein adducts" (+174 Da) in my Mass Spec data. What are these? A: These are likely dehydroascorbate-arginine adducts.

  • Mechanism: Oxidized ascorbate (dehydroascorbate) can react with Arginine and Lysine side chains.[1]

  • Solution: Add Aminoguanidine (5 mM) to the reaction mixture. It acts as a scavenger, reacting with dehydroascorbate faster than your protein side chains do [3].

Module 4: The Optimized Low-Error Protocol

Do not simply mix reagents. The order of addition is the single most critical factor in preventing side reactions.

Reagent Preparation
  • Cu-Ligand Premix (Critical): Never add Cu(II) sulfate directly to the protein. It can bind non-specifically to histidine patches before the ligand captures it.

  • Buffer: PBS or HEPES (pH 7.0–7.5). Avoid Tris (it weakly chelates copper, interfering with the catalyst).

Step-by-Step Workflow
  • Preparation: Sparge reaction buffer with Argon for 10 mins.

  • The Premix: In a separate tube, mix CuSO4 and Ligand (BTTAA or THPTA) .

    • Ratio: 1:5 (Cu:Ligand).[2][3][4]

    • Why: This ensures thermodynamic saturation of Copper, preventing free copper ions from damaging the protein.

  • The Assembly:

    • Add Protein-Alkyne (20–50 µM final).

    • Add Label-Azide (2–5 equivalents).

    • Add Aminoguanidine (5 mM final).

  • Initiation:

    • Add the Cu-Ligand Premix (50–100 µM Cu final).

    • Add Sodium Ascorbate (2.5–5 mM final) last.

  • Incubation: 1 hour at Room Temp (or 4°C overnight), protected from light.

ProtocolWorkflow cluster_premix Step 1: The Shield (Premix) cluster_reaction Step 2: The Reaction Cu CuSO4 Complex Cu-Ligand Complex Cu->Complex Ligand Ligand (BTTAA/THPTA) Ligand->Complex Final Stable Conjugate (Triazole) Complex->Final Protein Protein-Alkyne + Azide Protein->Final + Complex Ascorbate Na-Ascorbate (Start Trigger) Ascorbate->Final Initiates

Figure 2: The "Safe Injection" workflow. Premixing Cu and Ligand is mandatory to prevent transient free-copper damage.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

Sources

Optimization

Technical Support Center: Target Deconvolution of 4-(5-ethynyl-2-pyridyl)morpholine Labeled Proteins

Case ID: PUR-454685-29-1 Subject: Optimization of CuAAC-based Enrichment for Alkyne-Tagged Pharmacophores Assigned Specialist: Senior Application Scientist, Chemical Proteomics Division Executive Summary & Chemical Conte...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-454685-29-1 Subject: Optimization of CuAAC-based Enrichment for Alkyne-Tagged Pharmacophores Assigned Specialist: Senior Application Scientist, Chemical Proteomics Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

You are likely utilizing 4-(5-ethynyl-2-pyridyl)morpholine as a functionalized fragment or small-molecule probe for Target Identification or Activity-Based Protein Profiling (ABPP) .

Unlike metabolic labels (e.g., EdU, AHA), this compound represents a pharmacophore-based probe . This distinction dictates specific purification challenges:

  • The Pyridine-Morpholine Scaffold: This moiety is moderately hydrophobic and basic. It mimics kinase inhibitor motifs, leading to potential high-affinity non-specific binding to chaperones (HSP90) and albumin.

  • The Pyridine Nitrogen: Pyridines can act as weak ligands for Cu(I). In high excess, the unreacted probe may compete with the click-accelerating ligand (THPTA/BTTAA), potentially stalling the click reaction.

  • The Alkyne Handle: Requires Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for conjugation to a reporter (Biotin-Azide).

This guide provides a self-validating workflow to purify proteins covalently modified by this probe, minimizing background and maximizing target recovery.

The "Gold Standard" Enrichment Workflow

Do not attempt "on-bead" click chemistry with this probe. Small hydrophobic molecules stick to agarose/magnetic beads avidly. In-solution click chemistry followed by protein precipitation is the only way to remove the excess unreacted probe before affinity enrichment.

Phase A: Lysis & Click Reaction (CuAAC)

Objective: Covalently attach a Biotin-Azide tag to the alkyne-labeled proteins.

  • Lysis: Lyse cells in PBS + 1% SDS (or 8M Urea). High denaturant concentration is critical to solubilize the hydrophobic probe-protein complexes.

  • Normalization: Adjust protein concentration to 1–2 mg/mL .

  • Reaction Setup: Add reagents in this exact order to prevent Cu(I) oxidation or precipitation:

    • Lysate (90 µL)

    • Biotin-Azide (100 µM final) — Use a cleavable linker (e.g., Dde-biotin or Disulfide-biotin) if you need intact protein elution.

    • THPTA/CuSO4 Premix (100 µM Cu / 500 µM THPTA final). Note: The 5:1 Ligand:Cu ratio is crucial to outcompete the pyridine moiety of your probe.

    • Sodium Ascorbate (5 mM final) — Freshly prepared.

  • Incubation: 1 hour at Room Temperature (RT), protected from light.

Phase B: The "Cleanup" (Critical Step)

Objective: Remove free 4-(5-ethynyl-2-pyridyl)morpholine and excess Biotin-Azide. Failure here results in high background as free probe binds Streptavidin.

  • Precipitation: Add Methanol (4 vol) , Chloroform (1 vol) , and Water (3 vol) to the reaction. Vortex and spin at 14,000 x g for 5 min.

  • Wash: Discard the upper phase. Add Methanol (3 vol) to the interphase (protein disk), vortex, and spin again.

  • Resolubilization: Air dry the pellet briefly. Resuspend vigorously (sonicate) in PBS + 1.5% SDS . Ensure the pellet is completely dissolved.

Phase C: Affinity Enrichment & Washing

Objective: Isolate biotinylated targets.

  • Binding: Dilute the SDS sample to 0.2% SDS using PBS. Incubate with NeutrAvidin or High-Capacity Streptavidin beads for 2 hours at RT.

  • Stringent Washing (The "Morpholine" Protocol):

    • Wash 1-2: PBS + 1% SDS (Removes non-specific hydrophobic binders).

    • Wash 3-4: 4M Urea in PBS (Unfolds proteins to release sticky chaperones).

    • Wash 5: 50 mM Ammonium Bicarbonate (AMBIC) (Prepares for digestion).

Phase D: Elution/Analysis
  • For Mass Spectrometry: Perform On-Bead Digestion (Trypsin) or elute with Formic Acid (if using acid-cleavable biotin).

  • For Western Blot: Elute by boiling in 2x Laemmli Buffer + 20 mM Biotin (The free biotin helps displace the tag, though boiling is usually sufficient).

Visualizing the Logic (Workflow Diagram)

ProteinPurification cluster_0 Phase A: Labeling & Click cluster_1 Phase B: Removal of Free Probe cluster_2 Phase C: Enrichment cluster_3 Phase D: Analysis Input Cell Lysate + Probe (4-(5-ethynyl-2-pyridyl)morpholine) PyridineCheck Check: Is THPTA > 5x [Cu]? (Prevents Pyridine interference) Input->PyridineCheck Click CuAAC Reaction (Add Biotin-Azide + Cu/THPTA) Precip MeOH/CHCl3 Precipitation (CRITICAL: Removes free probe) Click->Precip PyridineCheck->Click Resuspend Resuspend in 1.5% SDS (Fully solubilize pellet) Precip->Resuspend Bind Bind to Streptavidin Beads (Dilute SDS to <0.2%) Resuspend->Bind Wash Stringent Washes (1% SDS -> 4M Urea -> AMBIC) Bind->Wash Elute Elution Strategy Wash->Elute MS On-Bead Trypsin Digestion (For Mass Spec) Elute->MS Proteomics WB Boil in Laemmli + Biotin (For Western Blot) Elute->WB Validation

Caption: Step-by-step workflow for purifying proteins labeled with pyridyl-morpholine probes, emphasizing the removal of free probe via precipitation prior to enrichment.

Troubleshooting Guide & FAQs

Issue 1: "I see a strong signal in my 'No Probe' control."

Diagnosis: Endogenous Biotinylated Proteins.[1][2] Mechanism: Mammalian cells contain carboxylases (e.g., Pyruvate Carboxylase, ~130 kDa; MCC, ~75 kDa) that are naturally biotinylated. Streptavidin binds these with high affinity.[2] Solution:

  • Pre-clear: Incubate lysate with Streptavidin beads before the Click reaction to remove endogenous biotin proteins.

  • Differential Analysis: In Mass Spec, ignore hits that appear in the "No Probe" control.

  • Alternative Tag: Use a Desthiobiotin-Azide . It elutes with mild biotin competition, whereas endogenous biotin stays bound to the beads.

Issue 2: "My protein precipitated during the Click Reaction."

Diagnosis: Copper-induced aggregation. Mechanism: The 4-(5-ethynyl-2-pyridyl)morpholine probe is hydrophobic. When you add Copper (II) Sulfate, it can trigger oxidation or coordination complexes that crash out proteins. Solution:

  • Increase SDS: Ensure the reaction buffer contains at least 1% SDS or 4M Urea .

  • Ligand Ratio: Increase THPTA concentration to 1 mM (10:1 ratio to Cu). This shields the copper and prevents it from interacting non-specifically with the protein backbone.

Issue 3: "No targets found (Low Yield)."

Diagnosis: Pyridine Interference or Incomplete Resolubilization. Mechanism:

  • Pyridine Interference: The pyridine nitrogen in your probe can chelate Cu(I), removing it from the catalytic cycle.

  • Resolubilization: After MeOH/CHCl3 precipitation, the protein pellet is very hard to dissolve. If it's not fully dissolved, it won't bind the beads. Solution:

  • Boost Copper: Increase CuSO4 to 0.5 mM (maintain 5:1 THPTA ratio).

  • Sonication: When resuspending the pellet (Phase B, Step 3), use a probe sonicator. Do not rely on pipetting. Heat to 37°C if necessary.

Comparative Data: Elution Strategies

Elution MethodReagent RequiredProsConsBest For
On-Bead Digestion Trypsin/LysCHighest sensitivity; No elution biasLoses the intact protein; Streptavidin peptides contaminate sampleShotgun Proteomics
Dde-Biotin Cleavage 2% HydrazineElutes intact protein; Mild conditionsRequires specific Dde-linker azide; Hydrazine can modify lysinesWestern Blot / Gel Analysis
Disulfide Cleavage 50 mM DTT/TCEPElutes intact proteinReduces all protein disulfides (denatures Abs); High backgroundPreliminary Screening
Boiling SDS-PAGE Buffer + Free BiotinSimple; FastLeaches Streptavidin monomers (contaminates gel/MS)Western Blot only

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468, 790–795. Link

  • Thermo Fisher Scientific. Click-iT™ Protein Enrichment Kit Protocol. Link

Sources

Troubleshooting

Minimizing copper toxicity in live-cell click chemistry

Topic: Minimizing Copper Toxicity in CuAAC Labeling Introduction From: Dr. Aris Thorne, Senior Application Scientist To: Research Team Subject: Optimization of CuAAC for Live-Cell Viability Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Copper Toxicity in CuAAC Labeling

Introduction

From: Dr. Aris Thorne, Senior Application Scientist To: Research Team Subject: Optimization of CuAAC for Live-Cell Viability

Welcome to the Technical Support Hub. You are likely here because your live-cell click chemistry (CuAAC) experiments are yielding fluorescent signals, but your cells are exhibiting blebbing, detachment, or mitochondrial stress.

Copper(I) is the engine of this reaction, but it is also a potent cytotoxin. In live cells, free Cu(I) triggers the Fenton reaction, generating hydroxyl radicals that shred membranes and oxidize proteins. The goal is not to remove copper, but to "cage" it.

This guide prioritizes ligand-assisted catalysis and reactive oxygen species (ROS) scavenging to maintain cell viability >90% during labeling.

Module 1: Ligand Selection & Chemistry (The "Hardware")

Q: I am using TBTA, but my cells are dying within 30 minutes. Why?

A: TBTA is incompatible with live cells. TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is poorly water-soluble and requires DMSO, which permeabilizes membranes. More critically, it does not effectively shield the Cu(I) ion from cellular oxidants, leading to rapid disproportionation and ROS generation.

The Fix: Switch to BTTAA or BTTES .

  • BTTAA: The current "gold standard" for surface labeling. It forms a stable complex with Cu(I) that accelerates the reaction rate significantly faster than older ligands, allowing for shorter incubation times (reducing exposure).

  • BTTES: Highly negatively charged. This prevents the copper complex from crossing the cell membrane, making it ideal for exclusive cell-surface labeling with zero intracellular toxicity.

Q: How does the Ligand:Copper ratio affect toxicity?

A: You must maintain a Ligand:Copper ratio of at least 5:1 (preferably 6:1). If the ratio is too low (e.g., 1:1 or 2:1), free copper ions escape the coordination complex. These "naked" ions immediately participate in Fenton chemistry. The excess ligand ensures that any Cu(I) generated is immediately recaptured and stabilized.

Q: Can I lower the copper concentration further?

A: Yes, by using Picolyl Azides .[1] Picolyl azides contain an internal copper-chelating motif. This increases the local effective concentration of copper at the reaction site, allowing you to drop bulk copper concentrations from 50 µM down to 10 µM while maintaining reaction kinetics.

Module 2: Reaction Conditions (The "Software")

Q: What is the role of Sodium Ascorbate, and is it toxic?

A: Sodium Ascorbate reduces inactive Cu(II) to the active Cu(I) catalyst. However, it is a double-edged sword: its oxidation produces dehydroascorbate, which can hydrolyze into toxic byproducts (reactive aldehydes) that crosslink proteins.

The Fix:

  • Limit Concentration: Do not exceed 2.5 mM Ascorbate for live cells.

  • Add Aminoguanidine: This is a mandatory additive for live-cell work. It acts as a scavenger, reacting with dehydroascorbate byproducts to prevent protein toxicity.

Q: Should I add reagents sequentially to the cells?

A: ABSOLUTELY NOT. Adding CuSO4 directly to the cell media before the ligand is a "death sentence" for the culture. You must create a pre-complexed master mix .

Visualizing the Safe Workflow

The following diagram illustrates the critical "Pre-Complexing" step to prevent free copper shock.

G cluster_0 Step 1: The Master Mix (In Tube) cluster_1 Step 2: Activation cluster_2 Step 3: Cell Exposure CuSO4 CuSO4 (20-50 µM) Complex Stable Cu-Ligand Complex CuSO4->Complex Mix First Ligand Ligand (BTTAA) (100-300 µM) Ligand->Complex ActiveMix Activated Labeling Solution Complex->ActiveMix Ascorbate Na-Ascorbate (2.5 mM) Ascorbate->ActiveMix Scavenger Aminoguanidine (1 mM) Scavenger->ActiveMix Reaction Bioconjugation (3-5 mins) ActiveMix->Reaction Add to Cells Cells Live Cells (Washed in PBS) Cells->Reaction

Caption: Workflow for pre-complexing Copper and Ligand to prevent free-ion toxicity during live-cell labeling.

Module 3: Standardized Protocol

Reagent Preparation Table

Use this table to prepare a 1 mL labeling solution.

ComponentStock Conc.Final Conc.Volume (for 1 mL)Notes
Buffer --880 µLDPBS (with Mg/Ca) or HBSS. Avoid media with FBS (chelates Cu).
Ligand (BTTAA) 10 mM300 µM30 µLCritical: Mix with CuSO4before adding to buffer.
CuSO4 10 mM50 µM5 µLPremix with Ligand (Ratio 1:6).
Reporter 1 mM20-50 µM20-50 µMAzide/Alkyne fluorophore.[2]
Aminoguanidine 100 mM1 mM10 µLScavenges toxic byproducts.
Na-Ascorbate 100 mM2.5 mM25 µLAdd LAST to initiate reaction. Freshly prepared only.
Step-by-Step Workflow
  • Wash Cells: Wash cells 2x with warm DPBS to remove serum proteins (FBS contains albumin which sequesters copper, reducing efficiency and forcing you to use higher, toxic doses).

  • Pre-Complex Copper: In a separate microcentrifuge tube, mix the BTTAA and CuSO4 . Vortex for 10 seconds.

  • Prepare Master Mix: Add the Cu-Ligand complex, Reporter (Azide/Alkyne), and Aminoguanidine to the reaction buffer.

  • Activate: Add Sodium Ascorbate to the Master Mix immediately before use.

  • Incubate: Add solution to cells. Incubate for 3–5 minutes at room temperature (or 37°C).

    • Note: With BTTAA, 5 minutes is usually sufficient. Longer times increase toxicity risks.

  • Quench & Wash: Aspirate solution. Wash cells 2x with DPBS containing 0.5 mM EDTA (removes surface-bound copper) and 1% BSA.

Module 4: Troubleshooting Guide

Symptom: Cells are detaching or rounding up.
  • Cause 1: Free Copper Shock. Did you add CuSO4 directly to the media?

    • Fix: Always premix Cu and Ligand.

  • Cause 2: Ascorbate Toxicity.

    • Fix: Ensure Ascorbate is < 2.5 mM.[3] Add Aminoguanidine (1 mM).[4]

  • Cause 3: Long Incubation.

    • Fix: Switch to BTTAA and reduce time to 3-5 minutes.

Symptom: Weak Fluorescence Signal.[5]
  • Cause 1: Serum Interference.

    • Fix: Ensure cells are washed thoroughly with PBS/HBSS. Serum albumin strips copper from the ligand.

  • Cause 2: Oxidation of Catalyst.

    • Fix: Sodium Ascorbate degrades rapidly. Use a fresh stock solution (prepared same-day).

  • Cause 3: Internalization (if targeting surface).

    • Fix: Perform the reaction at 4°C to stop endocytosis, or use BTTES (membrane impermeable).

Mechanistic Pathway: Toxicity vs. Protection

Understanding why we use these specific reagents is key to troubleshooting.

Toxicity cluster_toxic Pathway A: Toxicity (Unprotected) cluster_safe Pathway B: Protection (Optimized) FreeCu Free Cu(I) ROS ROS (Hydroxyl Radicals) FreeCu->ROS Fenton Reaction O2 Dissolved O2 O2->ROS Damage Membrane/Protein Damage (Cell Death) ROS->Damage Ligand BTTAA Ligand CuLigand Cu-BTTAA Complex Ligand->CuLigand Chelates Cu Safe Safe Bioconjugation CuLigand->Safe Shielded Catalysis Ascorbate Ascorbate Byproducts Amino Aminoguanidine Ascorbate->Amino Scavenged Amino->Safe Prevents Crosslinking

Caption: Pathway A shows the Fenton reaction driven by free copper. Pathway B demonstrates how Ligands and Scavengers intercept these toxic intermediates.

References

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition.

    • Establishes BTTAA as superior to THPTA for reaction kinetics and cell viability.
  • Hong, V., et al. (2010).[5] "Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry." Bioconjugate Chemistry.

    • Defines the role of Aminoguanidine and the necessity of ligand-copper premixing.
  • Uttamapinant, C., et al. (2012).[5] "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie.

    • Introduces Picolyl Azides for low-copper (<40 µM) labeling.
  • Kennedy, D.C., et al. (2011). "Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition Conditions for the Labeling of Biomolecules in vitro and in vivo." ChemBioChem.

    • Provides the standard 5:1 Ligand:Cu ratio and Ascorb

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Optimization for Azide-Alkyne Cycloaddition

The following guide serves as a specialized Technical Support Center for researchers optimizing Azide-Alkyne Cycloaddition (AAC). It is structured to address critical decision-making points and troubleshoot common experi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing Azide-Alkyne Cycloaddition (AAC). It is structured to address critical decision-making points and troubleshoot common experimental failures.

Status: Active Operator: Senior Application Scientist Topic: Catalyst Selection, Ligand Optimization, and Troubleshooting (CuAAC/RuAAC)

Catalyst Selection Matrix: The "Why" and "When"

Selecting the correct catalyst system is the single most critical step in AAC. The choice dictates regioselectivity (1,4- vs. 1,5-triazole), reaction speed, and biocompatibility.

Decision Framework

Use the following logic to determine your starting catalyst system.

CatalystSelection Start START: Define Reaction Goal Regio Regioselectivity Required? Start->Regio Isomer15 1,5-Disubstituted Triazole Regio->Isomer15 1,5-isomer Isomer14 1,4-Disubstituted Triazole (Standard Click) Regio->Isomer14 1,4-isomer RuCat RuAAC Catalyst: Cp*RuCl(PPh3)2 Isomer15->RuCat Use Ruthenium Solvent Solvent System? Isomer14->Solvent Use Copper (CuAAC) Organic Organic Solvent (DCM, Toluene, DMSO) Solvent->Organic Aqueous Aqueous / Biological (Buffer, Cell Lysate, Live Cell) Solvent->Aqueous TBTA Ligand: TBTA (High solubility in organic) Organic->TBTA Standard BioComp Biocompatibility Level? Aqueous->BioComp THPTA Ligand: THPTA (Robust, Water Soluble) BioComp->THPTA Protein/DNA Labeling (In vitro) BTTAA Ligand: BTTAA (Fastest, Low Cytotoxicity) BioComp->BTTAA Live Cell / Low Copper (High Sensitivity)

Figure 1: Decision tree for selecting the optimal catalyst/ligand system based on regiochemistry and solvent conditions.

Technical Comparison of CuAAC Accelerating Ligands

The "Click" reaction is not truly efficient without a ligand. Ligands stabilize Cu(I), preventing oxidation to inactive Cu(II) and blocking the formation of catalytic-dead aggregates.

FeatureTBTA THPTA BTTAA
Full Name Tris(benzyltriazolylmethyl)amineTris(hydroxypropyltriazolylmethyl)amine2-[4-{(Bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid
Solubility Organic (DMSO/MeOH/tBuOH)Water / BufferWater / Buffer
Reaction Speed Slow in waterFastVery Fast (Superior kinetics)
Biocompatibility Toxic (Crashes out in water)Moderate (Protects histidine)Excellent (Minimizes ROS damage)
Primary Use Small molecule synthesis in organic solventProtein/Oligonucleotide conjugationLive cell labeling, dilute conditions, sensitive proteins
Key Limitation Poor aqueous solubility; cytotoxicSlower than BTTAA at low [Cu]Slightly more expensive

Expert Insight: For biological applications, BTTAA is currently the gold standard. It allows for lower copper loading (reducing toxicity) while maintaining higher reaction rates than THPTA due to its ability to suppress the formation of reactive oxygen species (ROS) and maintain the active Cu(I) state more effectively [1][3].

Troubleshooting Guide (FAQ Format)

This section addresses specific failure modes reported by users.

Q1: My reaction yield is low (<20%) or has stopped completely.

Diagnosis: The most common cause is the oxidation of the active Cu(I) catalyst to inactive Cu(II) by atmospheric oxygen.[1] Corrective Actions:

  • Check the Reducing Agent: Are you using Sodium Ascorbate? It is essential to reduce Cu(II) (from CuSO4) to Cu(I) in situ. Ascorbate solutions degrade rapidly; always prepare fresh (yellowing indicates degradation).[2]

  • Oxygen Exclusion: Degas your buffers. If the reaction is slow, the headspace oxygen may be depleting your ascorbate. Cap the vial or run under inert gas (N2/Ar).

  • Ligand Stoichiometry: Increase the Ligand:Cu ratio. A 1:1 ratio is insufficient for bioconjugation.

    • Standard: 1:1

    • Bioconjugation:5:1 (Ligand:Cu) . The excess ligand acts as a sacrificial scavenger for oxidants [2].

  • Sacrificial Reductant: If using Cu(I) salts directly (e.g., CuBr), add a reducing agent (ascorbate or TCEP) to scavenge any oxidized copper. Note: TCEP can sometimes interfere with azides; ascorbate is safer.

Q2: I see precipitation when I add the Copper/Ligand mix to my protein.

Diagnosis: The copper-ligand complex may be insoluble at the mixing concentration, or the copper is causing protein denaturation. Corrective Actions:

  • Pre-mix Cu and Ligand: Never add CuSO4 directly to the protein. Premix CuSO4 and the Ligand (THPTA/BTTAA) in a separate tube first. The complex is more stable and soluble than free copper.

  • Check Ligand Choice: If using TBTA in an aqueous buffer, it will precipitate. Switch to THPTA or BTTAA.

  • Dilution: Add the Cu-Ligand complex slowly to the reaction mixture while vortexing (if protein tolerates) to avoid local high concentrations.

Q3: My fluorescent background is very high after the reaction.

Diagnosis: Non-specific binding of the dye or copper-induced oxidation of the biomolecule. Corrective Actions:

  • Switch to BTTAA: This ligand is more effective at chelating copper away from cell membranes and proteins, reducing non-specific "sticking" of copper-dye complexes [3].

  • Wash Protocol: Include a chelator in your wash steps.[3] A wash with EDTA (10 mM) or imidazole can strip non-specifically bound copper ions.

  • BSA Blocking: Pre-block samples with 3% BSA if performing cell imaging.

Q4: I need 1,5-disubstitution, but CuAAC gives me 1,4.

Diagnosis: CuAAC is strictly regioselective for the 1,4-isomer. Corrective Actions:

  • Switch Catalyst: Use a Ruthenium catalyst, specifically Cp*RuCl(PPh3)2 (Pentamethylcyclopentadienyl ruthenium chloride triphenylphosphine) [4].

  • Conditions: RuAAC typically requires organic solvents (THF, Dioxane) and often heat (40-60°C), though some internal alkynes react at room temperature. It is generally not suitable for aqueous bioconjugation due to the catalyst's hydrophobicity.

Detailed Experimental Protocols

Protocol A: Efficient Bioconjugation (Protein-Small Molecule)

Target: Labeling a protein (10-50 µM) with a fluorescent azide.

Reagents:

  • Protein-Alkyne: in PBS or HEPES (Avoid Tris if possible).

  • Azide Probe: 10 mM stock in DMSO.

  • CuSO4: 20 mM stock in water.[4]

  • Ligand (BTTAA or THPTA): 50 mM stock in water.[5]

  • Sodium Ascorbate: 100 mM stock in water (Make Fresh ).

Workflow:

  • Calculate: You need a final concentration of ~1 mM CuSO4 and 5 mM Ligand (1:5 ratio).

  • Pre-complex Catalyst: In a separate microtube, mix the CuSO4 and Ligand.

    • Example: 5 µL CuSO4 (20 mM) + 10 µL BTTAA (50 mM) + 35 µL Water.

    • Result: A light blue solution.

  • Reaction Assembly:

    • Protein solution (90 µL)

    • Azide probe (Add 2-5 equivalents relative to protein).

    • Add Pre-complexed Cu-Ligand (10 µL).

    • LAST: Add Sodium Ascorbate (Final conc 5 mM).

  • Incubation: Incubate for 30-60 minutes at Room Temperature, protected from light.

  • Quench/Cleanup: Add EDTA (final 10 mM) to strip copper. Desalt via spin column (e.g., PD-10 or Zeba) to remove excess probe and catalyst.

Protocol B: Copper Removal (Post-Reaction)

Failure to remove copper can lead to protein degradation or toxicity in downstream cell assays.

MethodEfficiencyProtocol Note
EDTA Dialysis HighDialyze against buffer containing 5-10 mM EDTA for 4 hours, then plain buffer.
Spin Column ModerateUse size-exclusion columns (Sephadex G-25). Pre-equilibrate with EDTA-free buffer.
Cu Scavenger Beads Very HighAdd commercially available Cu-scavenging resin (e.g., CupriSorb) for 30 mins, then filter.

Mechanism of Failure (Visualized)

Understanding how the reaction fails allows for faster troubleshooting.

FailureModes cluster_0 Protective Measures Active Active Catalyst [L-Cu(I)-Acetylide] Inactive Inactive Cu(II) Species Active->Inactive Oxidation (O2) Aggregates Non-Catalytic Cu(I) Aggregates Active->Aggregates Low Ligand Ratio ROS Reactive Oxygen Species (ROS) Active->ROS O2 + Ascorbate cycling Inactive->Active Ascorbate Reduction Ligand Ligand (BTTAA) Prevents Aggregation & Reduces ROS Ligand->Aggregates Blocks Ligand->ROS Minimizes Inert Inert Gas Prevents Oxidation Inert->Inactive Blocks

Figure 2: Common failure pathways in CuAAC. The active Cu(I) species is unstable; it can oxidize to Cu(II) or aggregate.[6] Ligands and Ascorbate are required to maintain the cycle.

References

  • Besanceney-Webler, C., et al. (2011).[7][5] "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition, 50(35), 8051–8056.

  • Hong, V., et al. (2009).[8] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879–9883.

  • Uttamapinant, C., et al. (2012).[7] "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie, 124(24), 5954-5958.

  • Boren, B. C., et al. (2008).[9][10] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 130(28), 8923–8930.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 4-(5-ethynyl-2-pyridyl)morpholine Labeling

Executive Summary 4-(5-ethynyl-2-pyridyl)morpholine (EPM) is a valuable "clickable" fragment often used to tag azide-functionalized biomolecules. However, its specific physicochemical properties—a moderately lipophilic p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(5-ethynyl-2-pyridyl)morpholine (EPM) is a valuable "clickable" fragment often used to tag azide-functionalized biomolecules. However, its specific physicochemical properties—a moderately lipophilic pyridine core combined with a basic morpholine ring—create unique purification challenges. Unlike simple fluorescent dyes, EPM can act as a "molecular velcro," adhering to hydrophobic pockets of proteins via non-covalent interactions, resisting standard dialysis.

This guide provides three targeted protocols to remove unreacted EPM, graded by sample type and purity requirements.

Module 1: The "Why" – Physicochemical Diagnostics

Understanding why standard desalting often fails with EPM.

The failure to remove EPM usually stems from treating it like a salt rather than an organic pharmacophore.

PropertyValue (Approx)Implication for Purification
LogP ~1.5 - 2.0Moderately lipophilic. It will partition into protein hydrophobic cores or membrane fragments. Water washes alone are insufficient.
pKa (Conj. Acid) ~8.3 (Morpholine)At physiological pH (7.4), a significant fraction is uncharged, increasing hydrophobicity and non-specific binding.
Reactivity Terminal AlkyneCan form covalent adducts if background thiols are not blocked (rare but possible in CuAAC).
Visualization: The Non-Specific Binding Trap

The following diagram illustrates the mechanism of EPM retention during standard purification.

EPM_Binding_Mechanism Figure 1: Mechanism of EPM Retention via Hydrophobic Interaction EPM Free EPM Molecule (Hydrophobic/Basic) Pocket Hydrophobic Pocket EPM->Pocket Non-Covalent Pi-Stacking/Hydrophobic Protein Target Protein (Labeled) Protein->Pocket Contains Dialysis Standard Dialysis (Aqueous Buffer) Pocket->Dialysis Resists Diffusion Result EPM Retained (High Background) Dialysis->Result Purification Failure

Module 2: Removal Protocols

Protocol A: Spin Desalting with "Displacement Additives"

Best For: Functional proteins, enzymatic assays, live-cell treatments. Principle: Uses mild detergents and salt to disrupt the non-covalent "stickiness" of the pyridine/morpholine rings before size exclusion.

Reagents:

  • Zeba™ Spin Desalting Columns (7K MWCO) or equivalent.

  • Wash Buffer: PBS + 300 mM NaCl + 0.05% Tween-20 (or Triton X-100).

Workflow:

  • Equilibration: Equilibrate the spin column with the Wash Buffer (not just PBS). The detergent is critical to compete with the protein for EPM binding.

  • Sample Loading: Load the click-reaction mixture directly onto the resin bed.

  • Centrifugation: Spin at 1,000 x g for 2 minutes.

  • Secondary Polish (Optional): If background remains high, perform a second pass through a fresh column equilibrated in detergent-free PBS to remove the Tween-20.

Technical Insight: The 300 mM NaCl shields ionic interactions between the protonated morpholine nitrogen and surface glutamates/aspartates on the protein.

Protocol B: "Reverse Click" Scavenging (Chemical Depletion)

Best For: High-purity requirements where detergents are forbidden (e.g., Mass Spec, Crystallography). Principle: Uses a solid-phase azide resin to covalently capture unreacted EPM alkyne groups.

Reagents:

  • Azide-functionalized Agarose or Magnetic Beads.

  • Standard Click Reagents (CuSO4, Ascorbate, THPTA).

Workflow:

  • Preparation: Wash 100 µL of Azide beads with reaction buffer.

  • Incubation: Add the beads to your completed reaction mixture (containing the protein and excess EPM).

  • Re-Click: Add fresh Ascorbate (5 mM) to re-activate the copper catalyst.

  • Agitation: Rotate for 30–60 minutes at Room Temperature. The excess EPM will click to the beads.

  • Separation: Spin down (agarose) or magnetize (magnetic beads). The supernatant contains your pure labeled protein; the EPM is covalently trapped on the plastic.

Scavenging_Workflow Figure 2: 'Reverse Click' Scavenging Workflow Mix Crude Reaction Mix (Protein-Tag + Excess EPM) Beads Add Azide-Beads Mix->Beads Incubate Incubate 30 min (EPM clicks to Beads) Beads->Incubate Filter Filtration / Magnet Incubate->Filter Waste Solid Phase: Beads + Trapped EPM Filter->Waste Retained Pure Eluate: Purified Protein Filter->Pure Flow-through

Protocol C: Solvent Precipitation (The "Reset" Button)

Best For: Western Blotting, Proteomics (denatured samples). Principle: EPM is soluble in organic solvents; proteins are not.

Workflow:

  • Add 4 volumes of ice-cold Acetone or Methanol/Chloroform to 1 volume of sample.

  • Incubate at -20°C for 1 hour.

  • Centrifuge at 15,000 x g for 10 minutes (4°C).

  • Critical Step: Carefully aspirate the supernatant (which contains the EPM).

  • Wash the pellet once with 90% ice-cold acetone.

  • Air dry and resuspend in SDS-PAGE loading buffer or Urea/Thiourea.

Module 3: Troubleshooting & FAQs

Q1: I used Protocol A (Spin Column), but I still see a background signal in my negative control. A: This suggests strong hydrophobic retention.

  • Immediate Fix: Add 10% DMSO or 500 mM Arginine to your wash buffer. DMSO helps solubilize the EPM, while Arginine suppresses non-specific protein aggregation.

  • Check pH: Ensure your buffer is pH 7.0–7.5. If the pH is too low (< 6.0), the morpholine becomes fully protonated (cationic) and may bind electrostatically to the protein surface.

Q2: My protein precipitated during the Click reaction before I could even purify it. A: This is likely due to Copper toxicity or the EPM itself acting as a nucleator for aggregation.

  • Solution: Use a copper-protecting ligand like THPTA or BTTAA at a 5:1 ratio relative to Copper.

  • EPM Solubility: Pre-dissolve EPM in DMSO before adding to the aqueous mix. Ensure final DMSO concentration is <5%.

Q3: Can I use dialysis instead of spin columns? A: Generally, no . EPM equilibrates slowly across membranes due to its ring structure and tendency to form micelles or aggregates at high concentrations. If you must dialyze, use a large volume (1:1000) with at least 3 buffer changes over 24 hours, including 0.05% Tween-20 in the first two changes.

Q4: How do I verify the EPM is gone? A:

  • LC-MS: Look for the mass peak of EPM (MW ~188.23 Da).

  • Fluorescence Polarization (if applicable): If EPM is being used as a competitor or linker for a fluorophore, high background polarization indicates free small molecules are still present.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Thermo Fisher Scientific. (n.d.). Click Chemistry Labeling and Detection Kits - Troubleshooting Guide. Link

  • Lumiprobe. (n.d.). Protocol for protein labeling with alkyne-NHS ester. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 11(4), 535-546. Link

Reference Data & Comparative Studies

Validation

Confirming covalent labeling by 4-(5-ethynyl-2-pyridyl)morpholine with mass spectrometry

Technical Comparison Guide: Strategies for Confirming Covalent Labeling by 4-(5-ethynyl-2-pyridyl)morpholine Executive Summary This guide evaluates the analytical performance of mass spectrometry (MS) workflows for confi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Strategies for Confirming Covalent Labeling by 4-(5-ethynyl-2-pyridyl)morpholine

Executive Summary This guide evaluates the analytical performance of mass spectrometry (MS) workflows for confirming the covalent modification of proteins by 4-(5-ethynyl-2-pyridyl)morpholine (CAS 454685-29-1).[1] As a representative functionalized fragment used in fragment-based drug discovery (FBDD) and activity-based protein profiling (ABPP), this compound features a morpholine solubilizing group , a pyridine scaffold , and a critical terminal alkyne (ethynyl) handle .[1]

While the morpholine-pyridine core mimics the pharmacophore of numerous kinase inhibitors, the ethynyl group serves a dual purpose: it can act as a latent electrophile in specific metabolic contexts or, more commonly, as a bioorthogonal handle for "Click" chemistry (CuAAC).[1] This guide compares the three primary confirmation methodologies—Intact Protein MS , Bottom-Up Peptide Mapping , and Click-Chemistry Enrichment —to provide researchers with a self-validating protocol for hit confirmation.[1]

Mechanistic Basis & Compound Profile[1][2]

To confirm labeling, one must first define the expected physicochemical changes.[1]

  • Compound: 4-(5-ethynyl-2-pyridyl)morpholine[1][2]

  • Molecular Formula: C₁₁H₁₂N₂O[1]

  • Monoisotopic Mass: 188.0949 Da[1]

  • Labeling Signature:

    • Direct Adduct (Addition): Mass shift of +188.09 Da .[1]

    • Substitution Adduct: Mass shift of +188.09 Da - (Mass of Leaving Group) .[1]

    • Click-Derivatized Adduct: Mass shift of +188.09 Da + (Mass of Azide Tag) .[1]

The presence of the ethynyl group allows for orthogonal validation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), distinguishing this probe from non-functionalized covalent fragments.[1]

Comparative Analysis of Confirmation Methodologies

The following table contrasts the "Product" (the direct labeling workflow) against alternative high-resolution confirmation strategies.

Table 1: Performance Comparison of Confirmation Strategies

FeatureMethod A: Intact Protein MS (Direct) Method B: Bottom-Up Peptide Mapping Method C: Click-Chemistry (CuAAC) MS
Primary Output Total protein mass shift (

M)
Specific amino acid sequence & siteEnrichment & high-sensitivity detection
Throughput High (RapidFire/LC-MS)Low (Requires digestion/LC-MS/MS)Medium (Requires reaction & wash)
Sensitivity Moderate (Requires >10% occupancy)High (Can detect low-abundance peptides)Very High (Enrichment reduces background)
Site Specificity None (Global binding only)Precise (Residue level) None (unless combined with digestion)
False Positives Non-covalent adducts (if not denatured)Misassigned spectraNon-specific background binding
Reagent Cost LowHigh (Proteases, columns)Moderate (Click reagents, beads)

Strategic Workflows (Diagram)

The following decision tree outlines the logical flow for confirming labeling, ensuring rigorous exclusion of artifacts (e.g., non-covalent binding).

LabelingConfirmation Start Start: Protein + 4-(5-ethynyl-2-pyridyl)morpholine Incubation Incubation (1-24h) Remove Excess Probe Start->Incubation Decision1 Primary Screen: Intact Protein LC-MS Incubation->Decision1 Result1 Mass Shift observed? (+188 Da) Decision1->Result1 PathA Yes: Putative Hit Result1->PathA Shift Detected PathB No / Ambiguous Result1->PathB No Shift Validation Validation Step: Denaturing Conditions PathA->Validation Orthogonal Orthogonal Check: CuAAC with Azide-Biotin PathB->Orthogonal Low Stoichiometry? Decision2 Adduct Persists? Validation->Decision2 Confirmed Confirmed Covalent Binder Decision2->Confirmed Yes Artifact Artifact: Non-Covalent Interaction Decision2->Artifact No (Dissociates) SiteID Site Identification: Trypsin Digest + MS/MS Confirmed->SiteID Locate Residue Confirmed->Orthogonal Verify Handle

Figure 1: Logical workflow for confirming covalent labeling. Blue nodes indicate experimental steps; Green indicates success; Red indicates failure/artifact.[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating. The use of denaturing conditions in Method A is critical to distinguish covalent bonding from tight non-covalent interactions.[1]

Protocol A: Intact Protein MS (The "Go/No-Go" Screen)

Best for: Rapidly determining if the compound binds covalently and assessing stoichiometry.[1]

  • Reaction Setup: Incubate Target Protein (5–10 µM) with 4-(5-ethynyl-2-pyridyl)morpholine (50–100 µM, 10x excess) in PBS (pH 7.4) for 1–4 hours at room temperature.

    • Control: Incubate Protein with DMSO only.[1]

  • Quenching/Denaturation: Add equal volume of 0.2% Formic Acid / 50% Acetonitrile .

    • Why: Acidification and organic solvent denature the protein, disrupting non-covalent interactions.[1] If the mass shift persists here, the bond is covalent.[1]

  • LC-MS Analysis:

    • Column: C4 Reverse Phase (e.g., Waters BEH C4).[1]

    • Gradient: Rapid desalting (5% to 95% B in 2-4 mins).

    • MS Setting: ESI-TOF or Orbitrap in positive mode (Scanning m/z 500–3000).

  • Deconvolution: Use MaxEnt1 or equivalent algorithm to deconvolute the charge envelope to zero-charge mass.[1]

  • Validation: Look for a secondary peak at [Mass_Protein + 188.1 Da] . Calculate % occupancy:

    
    .
    
Protocol B: CuAAC-Based Orthogonal Confirmation

Best for: Verifying the integrity of the ethynyl handle and detecting low-occupancy labeling.[1]

  • Labeling: Perform reaction as in Protocol A.

  • Click Reaction: Add the following to the reaction mixture (final concentrations):

    • Azide Probe: Biotin-Azide or TAMRA-Azide (50 µM).[1]

    • Catalyst: TCEP (1 mM) + TBTA (100 µM) + CuSO₄ (1 mM).[1]

    • Incubate: 1 hour at RT.[1]

  • Analysis:

    • Option 1 (Gel): Run SDS-PAGE.[1] Scan for fluorescence (if TAMRA used) or Blot with Streptavidin-HRP (if Biotin used).[1]

    • Option 2 (MS): Analyze via Intact MS.[1] The mass shift will now be +188 Da + Mass_Azide .[1] This large shift is often easier to resolve than the small fragment mass alone.[1]

Expert Insights & Troubleshooting

  • The "Silent" Labeling Issue: If Intact MS shows no labeling but activity assays show inhibition, the labeling might be sub-stoichiometric or the adduct might be unstable during ionization.[1]

    • Solution: Use Protocol B (Click).[1] The high sensitivity of Western blotting (Streptavidin) can detect labeling levels <1%.[1]

  • Ionization Suppression: The pyridine ring can protonate, potentially altering the charge state distribution (CSD) of the protein.[1] Ensure you compare the deconvoluted mass, not just the raw m/z spectrum, as the charge envelope may shift without a mass change.[1]

  • Reactivity Check: If 4-(5-ethynyl-2-pyridyl)morpholine fails to label, consider that the ethynyl group itself is not a "warhead" but a handle.[1] The labeling likely requires metabolic activation (e.g., P450 oxidation of the pyridine or morpholine) or a specific nucleophilic attack on the alkyne facilitated by the protein environment (e.g., proximity to a catalytic cysteine).[1]

References

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.[1] Link[1]

  • Niphakis, M. J., & Cravatt, B. F. (2014).[1] "Enzyme-inhibitor discovery by activity-based protein profiling." Annual Review of Biochemistry, 83, 341-377.[1] Link[1]

  • Geoghegan, K. F., & Kelly, M. A. (2005).[1] "Biochemical applications of mass spectrometry in pharmaceutical drug discovery." Mass Spectrometry Reviews, 24(3), 347-366.[1] Link[1]

  • Speers, A. E., & Cravatt, B. F. (2004).[1] "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535-546.[1] Link

  • Boersema, P. J., et al. (2009).[1] "Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics." Nature Protocols, 4(4), 484-494.[1] Link[1]

Sources

Comparative

LC-MS Analysis of Peptides Modified with 4-(5-ethynyl-2-pyridyl)morpholine

This guide provides an in-depth technical analysis of using 4-(5-ethynyl-2-pyridyl)morpholine as a specialized chemical probe for LC-MS-based proteomics. This reagent represents a class of "charge-enhanced" click chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of using 4-(5-ethynyl-2-pyridyl)morpholine as a specialized chemical probe for LC-MS-based proteomics. This reagent represents a class of "charge-enhanced" click chemistry tags designed to overcome the ionization suppression often associated with hydrophobic or biotinylated labels.

A Technical Guide to Ionization-Enhanced Click Proteomics

Executive Summary: The "Charge-Tag" Advantage

In quantitative proteomics, detecting low-abundance peptides modified via bioorthogonal chemistry (e.g., metabolic labeling with azides) is frequently limited by poor ionization efficiency. Standard tags like biotin-alkyne or bulky fluorophores often increase hydrophobicity or cause steric hindrance, leading to signal suppression in Electrospray Ionization (ESI).

4-(5-ethynyl-2-pyridyl)morpholine (CAS: 454685-29-1) serves as a high-sensitivity alkyne probe . Its structure combines a reactive ethynyl handle (for CuAAC click chemistry) with a morpholine-pyridine core.

  • The Morpholine Moiety: Acts as a "proton sponge" (pKa ~8.3), increasing the charge state (

    
    ) of the labeled peptide in positive-mode ESI.
    
  • The Pyridine Scaffold: Provides structural rigidity and enhances the formation of stable diagnostic fragment ions during MS/MS.

This guide details the workflow, comparative performance, and data interpretation for peptides modified with this reagent.

Mechanism of Action: Chemical & Mass Spectrometric Properties[1][2]

Structural Logic

The reagent consists of three functional components:

  • 5-Ethynyl Group: The bioorthogonal handle that reacts with Azide-tagged peptides (e.g., Azidohomoalanine, AHA) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Pyridine Linker: A conjugated system that stabilizes the molecule and aids in UV detection (if used).

  • Morpholine Headgroup: A secondary amine derivative. In the acidic mobile phase of LC-MS (typically 0.1% Formic Acid), the morpholine nitrogen becomes protonated.

Impact on Ionization (The "Supercharging" Effect)

Standard tryptic peptides often carry a +2 charge (N-terminus + C-terminal Lys/Arg). Hydrophobic tags can mask this, reducing signal.

  • Effect: The morpholine tag adds an additional protonation site.

  • Result: Labeled peptides shift from

    
     or 
    
    
    
    charge states. Higher charge states are beneficial for Electron Transfer Dissociation (ETD) and often yield higher sequence coverage in HCD (Higher-energy Collisional Dissociation) by reducing the mass-to-charge (
    
    
    ) ratio, moving ions into a cleaner spectral window.

Comparative Analysis: Morpholine-Pyridine vs. Alternatives

The following table compares 4-(5-ethynyl-2-pyridyl)morpholine against standard proteomic click reagents.

Feature4-(5-ethynyl-2-pyridyl)morpholineBiotin-Alkyne (Standard)Phenyl-Alkyne (Simple)Fluorescent Alkyne (e.g., TAMRA)
Primary Function Ionization Enhancement & DetectionEnrichment (Avidin)Blocking/Simple LabelingGel Imaging / Quantification
ESI Sensitivity High (Protonatable amine increases signal)Low (Often suppresses ionization)Moderate/Low (Hydrophobic)Moderate (Bulky, charge dispersion)
Solubility High (Hydrophilic morpholine)Low (Requires DMSO/DMF)Very Low (Hydrophobic)Variable
MS Fragmentation Clean backbone + Diagnostic Reporter Complex (Biotin fragments clutter spectra)SimpleComplex reporter ions
Enrichment? No (Direct Analysis)Yes (Streptavidin)NoNo

Key Insight: Use the Morpholine probe when direct detection of the labeled sub-proteome is required without the losses associated with streptavidin enrichment, or to validate the efficiency of metabolic labeling.

Experimental Workflow

Diagram: The "Click-Charge-Analyze" Pipeline

G Start Biological Sample (Azide-Labeled) Lysis Lysis & Extraction Start->Lysis Click CuAAC Reaction (+ Reagent) Lysis->Click Add 4-(5-ethynyl-2-pyridyl)morpholine Digest Tryptic Digestion Click->Digest Precipitation/Wash Desalt C18 Desalting Digest->Desalt LCMS LC-MS/MS Analysis (HCD/ETD) Desalt->LCMS High Sensitivity Mode Data Data Analysis (+188.09 Da Shift) LCMS->Data

Figure 1: Workflow for analyzing azide-labeled proteomes using the morpholine-pyridine alkyne probe.

Step-by-Step Protocol

Reagents:

  • Probe: 4-(5-ethynyl-2-pyridyl)morpholine (10 mM stock in DMSO).

  • Catalyst: CuSO4 (50 mM), THPTA ligand (100 mM), Sodium Ascorbate (100 mM).

  • Buffer: HEPES or PBS (pH 7.4). Avoid Tris during click reaction if possible.

Procedure:

  • Sample Prep: Lyse azide-labeled cells (e.g., treated with Azidohomoalanine) in lysis buffer (1% SDS, 50 mM HEPES).

  • Click Reaction:

    • Protein conc: 1-2 mg/mL.

    • Add Probe: Final conc. 100 µM.

    • Add Catalyst Mix: premix CuSO4:THPTA (1:2 ratio) then add to sample. Final Cu conc: 1 mM.

    • Add Reductant: Sodium Ascorbate (final 2.5 mM).

    • Incubate: 1 hour at Room Temp, protected from light.

  • Cleanup: Protein precipitation (Methanol/Chloroform) is critical to remove excess morpholine probe, which can suppress MS signal if free-floating.

  • Digestion: Resuspend pellet in 8M Urea, reduce (DTT), alkylate (IAA), dilute to 1M Urea, and digest with Trypsin (1:50 ratio) overnight.

  • LC-MS: Inject onto C18 column.[1][2]

    • Gradient: Standard 5-35% ACN.

    • MS Method: TopN DDA. Ensure dynamic exclusion is on.

    • Polarity: Positive.[3]

Data Analysis & Interpretation

Variable Modification Setup

To identify modified peptides in software (MaxQuant, Proteome Discoverer, Skyline), add a Variable Modification on the target amino acid (e.g., Methionine if using AHA, or Lysine if using Azido-lysine).

  • Modification Name: Morpholine-Pyridine-Triazole

  • Composition Change:

    • The reagent (C11H12N2O) reacts with the Azide (N3).

    • The net mass added to the unmodified amino acid (e.g., Methionine surrogate AHA) is the mass of the reagent.

    • Monoisotopic Mass Shift: +188.0949 Da (Calculated from C11H12N2O).

    • Note: Verify the exact structure of your azide precursor. If replacing Methionine (C5H11NO2S) with AHA (C4H8N4O2), the "Met to AHA-Click-Product" shift is different.

    • Simplest approach: Define the modification on the Azide-Amino Acid as +188.0949 Da.

Diagnostic Ions

The morpholine-pyridine moiety often produces specific reporter ions in HCD fragmentation, useful for confirming the modification:

  • m/z ~163.08 (Pyridyl-Morpholine fragment, loss of ethynyl/triazole link).

  • m/z ~88.07 (Morpholine ring fragment).

Chromatographic Behavior

Peptides labeled with this probe will elute earlier than equivalent peptides labeled with hydrophobic tags (like biotin) but likely later than unmodified peptides due to the aromatic pyridine ring, though the hydrophilic morpholine mitigates this shift.

References

  • Accela ChemBio. (n.d.). Product Specification: 4-(5-Ethynyl-2-pyridyl)morpholine (CAS 454685-29-1).[4][5] Retrieved from [Link]

  • Hahne, H., et al. (2013). "DMSO enhances electrospray response, boosting sensitivity of proteomic experiments." Nature Methods, 10, 989–991.
  • Nessen, M. A., et al. (2009). "Selective enrichment of azide-containing peptides from complex mixtures." Journal of Proteome Research, 8(7), 3702-3711. (Context on Click-Chemistry Proteomics).
  • Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal chemistry: fishing for selectivity in a sea of functionality." Angewandte Chemie International Edition, 48(38), 6974-6998.
  • Thompson, A., et al. (2003). "Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS." Analytical Chemistry, 75(8), 1895-1904. (Reference for reporter ion mechanisms).

Sources

Validation

A Senior Application Scientist's Guide to Validating Target Engagement: A Comparative Analysis of Alkyne-Modified Probes

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended protein target within a complex cellular environment is a cornerstone of success. This process, known as...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended protein target within a complex cellular environment is a cornerstone of success. This process, known as target engagement, provides the crucial link between a compound's molecular action and its ultimate physiological effect, thereby de-risking drug development pipelines and accelerating the journey from bench to bedside.[1][2] Among the diverse arsenal of techniques to measure target engagement, the use of alkyne-modified chemical probes has emerged as a powerful and versatile strategy.[3]

This guide provides a comprehensive comparison of alkyne-modified probes with other prevalent target engagement validation methods. Drawing upon field-proven insights, we will delve into the mechanistic underpinnings, experimental workflows, and comparative advantages of each approach, equipping researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific research questions.

The Principle of Alkyne-Modified Probes: Minimalist Tags for Powerful Insights

The elegance of alkyne-modified probes lies in their minimalist design. An alkyne group, a small and biologically inert functional group, is appended to a small molecule inhibitor or chemical probe.[3] This modification typically has a negligible impact on the parent molecule's cell permeability and binding affinity for its target protein. Once the alkyne-tagged probe has engaged its target within a living cell or cell lysate, it can be visualized or captured through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[3][4][5] The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the alkyne tag on the probe reacts with an azide-bearing reporter molecule.[5][6] This reporter can be a fluorophore for imaging, a biotin tag for affinity purification and mass spectrometry-based identification, or other functionalities for downstream analysis.[7]

The key advantage of this two-step approach is that it separates the target binding event from the detection step, allowing for in situ labeling in a native cellular context without the interference of bulky reporter groups during the initial binding phase.[3]

The Alkyne Probe Workflow: From Labeling to Identification

A typical workflow for target engagement validation using alkyne-modified probes involves several key steps, each with critical considerations for experimental success.

Alkyne_Probe_Workflow cluster_in_situ In Situ / In Vitro cluster_ex_situ Ex Situ Analysis A 1. Cell Treatment: Incubate cells with alkyne-modified probe. B 2. Lysis: Prepare cell lysate. A->B Target Engagement C 3. Click Chemistry: Add azide-reporter (e.g., Azide-Biotin) and copper catalyst. B->C Bioorthogonal Ligation D 4. Enrichment (optional): Use streptavidin beads to capture biotinylated proteins. C->D Affinity Purification E 5. Analysis: SDS-PAGE, Western Blot, or Mass Spectrometry. C->E Direct Analysis D->E Detection & Identification

Caption: Workflow for target engagement validation using alkyne-modified probes.

Comparative Analysis: Alkyne Probes vs. Alternative Methods

While alkyne-modified probes offer significant advantages, a well-rounded understanding of the available toolkit is essential. Here, we compare this methodology with two other widely used techniques: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling (PAL).

FeatureAlkyne-Modified ProbesCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)
Principle Bioorthogonal ligation of a minimally tagged probe to a reporter molecule after target binding.[3]Ligand-induced thermal stabilization of the target protein against heat-induced denaturation.[8][9][10]Light-induced covalent cross-linking of a photoreactive probe to its target protein.[11][12]
Probe Requirement Requires synthesis of an alkyne-modified analog of the compound of interest.No modification of the compound is necessary, allowing the use of the native drug molecule.[7]Requires synthesis of a probe containing a photoreactive group (e.g., diazirine, benzophenone).[11]
Cellular Context Can be performed in live cells, cell lysates, and in some cases, in vivo.[3]Applicable in live cells, cell lysates, and even tissue samples.[8][9][13]Can be performed in live cells and in vitro.[11]
Readout Fluorescence (in-gel or imaging), Western Blot, Mass Spectrometry.[14]Western Blot, Mass Spectrometry (TPP), Proximity Extension Assay (PEA).[13][15]Western Blot, Mass Spectrometry.[12]
Sensitivity High, especially when coupled with mass spectrometry.Can be sensitive, but depends on the degree of stabilization conferred by the ligand.[16]Can be high, but often requires optimization to minimize non-specific labeling.[11]
Specificity High due to the specific bioorthogonal reaction. However, non-specific binding of the probe can occur.High, as it measures a direct biophysical consequence of binding.Can be prone to non-specific labeling due to the high reactivity of the photo-activated species.[11]
Throughput Moderate to high, amenable to multi-well plate formats.High-throughput versions (HT-CETSA) are available.[13]Generally lower throughput due to the UV irradiation step.
Key Advantage Minimal perturbation of the probe's properties and direct evidence of target interaction.[3]Label-free approach that uses the unmodified compound.[7][17]Captures both high and low-affinity interactions, including transient ones.[12]
Key Limitation Requires chemical synthesis of the probe. Potential for steric hindrance from the alkyne tag, though minimal.[7]Not all ligand binding events result in a measurable thermal shift, leading to potential false negatives.[16]Photoreactive groups can be bulky and may alter compound properties. Non-specific labeling can be a significant issue.[11]

Experimental Protocols: A Step-by-Step Guide

To ensure the integrity and reproducibility of your target engagement studies, meticulous adherence to validated protocols is paramount.

Protocol 1: Alkyne Probe-Based Target Engagement in Adherent Cells
  • Cell Culture and Treatment: Plate adherent cells in a multi-well plate and grow to the desired confluency. Treat the cells with varying concentrations of the alkyne-modified probe or a vehicle control for a predetermined time.

  • Cell Lysis: Wash the cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer with protease inhibitors) and incubate on ice. Scrape the cells and collect the lysate.

  • Click Chemistry Reaction: To the cell lysate, add the click chemistry reaction cocktail containing an azide-biotin reporter, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).[18] Incubate at room temperature.

  • Protein Precipitation and Solubilization: Precipitate the proteins using a methanol/chloroform extraction to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS.

  • Affinity Enrichment: Add streptavidin-coated magnetic beads to the solubilized protein sample and incubate to capture the biotinylated protein-probe complexes.

  • Elution and Analysis: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads. Analyze the eluate by SDS-PAGE followed by Western blotting with an antibody against the target protein or by mass spectrometry for proteome-wide analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cultured cells with the compound of interest or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler to create a melt curve.[10]

  • Lysis and Centrifugation: Lyse the cells by repeated freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[10]

  • Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant at each temperature by Western blotting or other detection methods.[10] A shift in the melting curve in the presence of the compound indicates target engagement.[19]

CETSA_Workflow cluster_cellular Cellular Treatment cluster_processing Processing cluster_analysis Analysis A 1. Cell Incubation: Treat cells with compound or vehicle control. B 2. Heat Challenge: Apply a temperature gradient to cell aliquots. A->B Target Stabilization C 3. Lysis & Centrifugation: Separate soluble proteins from aggregated proteins. B->C Denaturation D 4. Detection: Quantify soluble target protein (e.g., Western Blot). C->D Quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Photoaffinity Labeling (PAL)
  • Cell Treatment: Incubate cells with the photoaffinity probe under dark conditions.

  • UV Irradiation: Expose the cells to UV light of a specific wavelength to activate the photoreactive group and induce covalent cross-linking to the target protein.[12]

  • Lysis and Analysis: Lyse the cells and analyze the proteome. If the probe contains a reporter tag (e.g., biotin), the labeled proteins can be enriched. Identification of the labeled protein is typically done by Western blotting or mass spectrometry.[12]

PAL_Workflow cluster_cellular Cellular Treatment cluster_activation Activation & Cross-linking cluster_analysis Analysis A 1. Probe Incubation: Treat cells with photoaffinity probe in the dark. B 2. UV Irradiation: Activate photoreactive group to form covalent bond. A->B Non-covalent Binding C 3. Lysis & Detection: Identify covalently labeled proteins (e.g., MS). B->C Covalent Capture

Caption: Workflow for Photoaffinity Labeling (PAL).

Expertise & Experience: Causality Behind Experimental Choices

As a Senior Application Scientist, the choice of a target engagement assay is not merely a technical decision but a strategic one, deeply rooted in the specific biological question and the properties of the small molecule.

  • When to Choose Alkyne-Modified Probes: This method is ideal when you have a well-characterized lead compound and the synthetic chemistry resources to create an alkyne-tagged analog. It provides direct and robust evidence of target binding and is particularly powerful for quantitative proteomics applications to assess selectivity across the proteome.[20] The minimal nature of the alkyne tag makes it less likely to interfere with the compound's intrinsic activity compared to bulkier modifications.

  • The Rationale for CETSA: CETSA is the go-to method when you want to assess the target engagement of an unmodified drug, which is crucial for validating the effects of a final drug candidate.[17] It is also invaluable for confirming that a compound engages its target in a physiologically relevant state within the cell. The ability of CETSA to be performed in tissue samples makes it highly relevant for preclinical and clinical studies.[13]

  • Strategic Use of Photoaffinity Labeling: PAL is particularly useful in the early stages of drug discovery for target deconvolution, where the molecular target of a phenotypically active compound is unknown.[11][21] By covalently capturing the binding partners, PAL can identify even transient or low-affinity interactions that might be missed by other methods. However, the potential for non-specific labeling necessitates rigorous controls, such as competition experiments with an excess of the unlabeled compound.[11]

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your target engagement data, each experimental protocol should be designed as a self-validating system.

  • For Alkyne Probes: A critical control is a competition experiment where cells are co-incubated with the alkyne probe and an excess of the unlabeled parent compound. A significant reduction in the signal from the alkyne probe in the presence of the competitor confirms that the probe is binding to the same site as the parent molecule. Additionally, using a structurally similar but inactive alkyne-modified compound can help to identify and exclude non-specific interactions.

  • For CETSA: The inclusion of both positive and negative control compounds with known binding affinities for the target protein is essential to validate the assay window and sensitivity. Furthermore, performing the assay at a single temperature with varying compound concentrations (isothermal dose-response CETSA) can provide quantitative binding affinities.[17]

  • For Photoaffinity Labeling: As mentioned, competition experiments are non-negotiable. It is also crucial to perform control experiments without UV irradiation to ensure that any observed labeling is indeed light-dependent. Comparing the labeling profile of a photoreactive probe with that of a non-photoreactive analog can also help to distinguish specific from non-specific binding.

Conclusion

The validation of target engagement is a critical and multifaceted aspect of drug discovery. Alkyne-modified probes, with their blend of minimal structural perturbation and high detection sensitivity, represent a powerful tool in the researcher's arsenal. By understanding the principles, workflows, and comparative strengths and weaknesses of this and other key methodologies like CETSA and photoaffinity labeling, scientists can design more robust experiments, generate more reliable data, and ultimately, contribute to the development of more effective and safer medicines.

References

  • Determining target engagement in living systems - PMC.
  • Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC.
  • In Situ Target Engagement Studies in Adherent Cells | ACS Chemical Biology.
  • Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells | Analytical Chemistry - ACS Public
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - Morressier.
  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems - Taylor & Francis.
  • Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC.
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - ResearchG
  • In Situ Target Engagement Studies in Adherent Cells - PubMed.
  • Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - RSC Publishing.
  • Alkynes | Click Chemistry - MedchemExpress.com.
  • Click Chemistry in Proteomic Investig
  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing).
  • Click Chemistry Reagents Overview.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI.
  • Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ | Nucleic Acids Research | Oxford Academic.
  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design - ACS Public
  • Target engagement - the Chemical Probes Portal.
  • Full article: Validation guidelines for drug-target prediction methods - Taylor & Francis.
  • Strategies for target and p
  • Redefining target engagement with new strategies in drug discovery - News-Medical.Net.
  • Photoaffinity labeling in target- and binding-site identific
  • Target Engagement Assays in Early Drug Discovery - PMC - NIH.
  • Synthesis of an alkyne‐tagged 19‐AP1 (4) and cellular target engagement...
  • Click chemistry - Wikipedia.
  • Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes.
  • Target Identification and Validation - Part 1 - 2020 Archive - Discovery On Target.
  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - ACS Public
  • Recent Advances in Target Characterization and Identific
  • Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector | Journal of Medicinal Chemistry - ACS Public
  • CHAPTER 10: Assays to Characterize the Cellular Pharmacology of a Chemical Probe - Books - The Royal Society of Chemistry.
  • Photoaffinity Labelling - Domainex.
  • Recent Advances in Target Characterization and Identific
  • Labelled chemical probes for demonstrating direct target engagement in living systems.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC.
  • DARTS vs CETSA: Choosing the Right Assay for Target Validation - Cre
  • Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC.
  • Current Advances in CETSA - Frontiers.
  • Chemical Tool Development to Enable Target Valid
  • Conjugation of Alkyne-modified Oligonucleotides with Dye Azides - Lumiprobe.
  • Navigating Phase 1: Target Identification and Valid

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Comparative

Advanced Fluorescent Detection of Alkyne-Tagged Biomolecules

Executive Summary: The "Click" Compromise In the landscape of bioorthogonal chemistry, the detection of alkyne-tagged biomolecules (e.g., EdU-DNA, HPG-Proteins, Alkynyl-Lipids) is dominated by the Copper-Catalyzed Azide-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Click" Compromise

In the landscape of bioorthogonal chemistry, the detection of alkyne-tagged biomolecules (e.g., EdU-DNA, HPG-Proteins, Alkynyl-Lipids) is dominated by the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While the reaction is robust, the standard protocol forces a compromise between reaction efficiency and sample integrity .

High copper concentrations drive fast kinetics but generate reactive oxygen species (ROS) that degrade fluorescent proteins (GFP/RFP) and nucleic acids. Low copper concentrations preserve morphology but result in poor labeling of low-abundance targets.

This guide compares three distinct detection generations to resolve this compromise:

  • Standard Azide-Fluorophores: The economical baseline.

  • Picolyl-Azide Fluorophores: The high-sensitivity, low-copper solution.

  • Fluorogenic Azide Probes: The high signal-to-noise (S/N), wash-free solution.

Mechanistic Comparison

To select the correct reagent, one must understand the underlying chemical kinetics and photophysics.

Method A: Standard Azide-Fluorophores (First Gen)
  • Mechanism: Relies on bulk copper concentration to drive the thermodynamic equilibrium toward the active Cu(I)-acetylide complex.

  • Limitation: Requires high copper (100 µM–1 mM) to achieve reasonable reaction rates (

    
    ). This level of copper is often toxic to live cells and quenches GFP fluorescence in fixed samples.
    
Method B: Picolyl-Azide Fluorophores (Chelation-Assisted)
  • Mechanism: These probes incorporate a picolyl (pyridyl) moiety adjacent to the azide. This group acts as an internal chelator, recruiting Cu(I) directly to the reaction center.

  • Advantage: This increases the effective local concentration of copper, boosting reaction kinetics by 10–40 fold. It allows for efficient labeling using minimal copper (10–40 µM), preserving GFP signals and delicate cellular structures.

Method C: Fluorogenic Azide Probes (Environment-Sensitive)
  • Mechanism: These probes utilize Photoinduced Electron Transfer (PeT).[1][2] The azide group quenches the fluorophore's excited state. Upon triazole formation (clicking), the quenching pathway is eliminated, restoring fluorescence.

  • Advantage: Unreacted dye is dark. This eliminates the need for extensive washing and drastically improves the Signal-to-Noise (S/N) ratio, making them ideal for thick tissue sections or super-resolution microscopy.

Visualization: Reaction Mechanisms

ClickMechanisms cluster_0 Standard CuAAC cluster_1 Picolyl-Assisted cluster_2 Fluorogenic (PeT) Std_Azide Standard Azide (No Chelation) Std_Rxn Slow Kinetics High [Cu] Required Std_Azide->Std_Rxn + Alkyne + Cu(I) Pic_Azide Picolyl Azide (Internal Cu Chelation) Pic_Rxn Fast Kinetics Low [Cu] Sufficient Pic_Azide->Pic_Rxn + Alkyne + Cu(I) (Boosted) Fluoro_Azide Fluorogenic Azide (Quenched State) Fluoro_Rxn Fluorescence ON High S/N Ratio Fluoro_Azide->Fluoro_Rxn + Alkyne + Cu(I) (Unquenching)

Figure 1: Mechanistic differentiation of azide detection technologies. Picolyl azides accelerate kinetics via chelation; Fluorogenic azides enhance S/N via turn-on mechanisms.

Comparative Performance Analysis

The following data summarizes the performance metrics of Alexa Fluor® 647 (AF647) equivalents across the three methods.

FeatureStandard Azide (e.g., AF647-Azide)Picolyl Azide (e.g., AF647-Picolyl)Fluorogenic Azide (e.g., CalFluor 647)
Relative Brightness High (100%)High (100%)Medium-High (80-90%)
Reaction Speed (

)
1x (Baseline)25x - 40x Faster 1x - 2x
Required [Cu] High (100 µM - 1 mM)Low (10 - 50 µM) Medium (100 µM)
Signal-to-Noise (S/N) Low (Requires Washing)MediumVery High (>50-fold)
GFP Compatibility Poor (Quenches GFP)Excellent Moderate
Wash Steps Critical (3-5 washes)Standard (2-3 washes)Minimal (0-1 wash)
Cost $

$

Key Experimental Insights
  • Sensitivity: In low-abundance targets (e.g., short EdU pulses), Picolyl Azides outperform standard azides by generating detectable signal where standard azides fail, due to their ability to drive the reaction to completion in dilute conditions [1].

  • Background: Fluorogenic probes (like CalFluors) exhibit minimal background fluorescence. In thick tissue samples where washing is diffusion-limited, fluorogenic probes provide superior contrast compared to standard dyes [2].

Optimized Experimental Protocol

This protocol uses a "Master Mix" approach to ensure reproducible copper complexation. It is optimized for Picolyl Azides but compatible with standard azides by adjusting the copper concentration.

Reagents
  • Reaction Buffer: 100 mM Tris or HEPES, pH 7.3-7.6.

  • Copper Source: 20 mM CuSO₄ (dissolved in water).[3]

  • Ligand: 50 mM THPTA or BTTAA (dissolved in water). Note: THPTA is standard; BTTAA is superior for live cells.[4]

  • Reducing Agent: 100 mM Sodium Ascorbate (Freshly prepared).

  • Detection Probe: 100 µM Azide-Fluorophore stock (in DMSO).

Step-by-Step Workflow
  • Fixation & Permeabilization:

    • Fix cells with 4% Paraformaldehyde (15 min).

    • Permeabilize with 0.5% Triton X-100 (10 min).

    • Critical: Wash 3x with PBS + 1% BSA to remove debris.

  • Prepare the "Click Cocktail" (Order is Crucial):

    • Prepare the cocktail immediately before use. Do not store.

    • Add reagents in the following order to a clean tube:

OrderReagentVolume (for 1 mL)Final Conc. (Picolyl)Final Conc. (Standard)
1Reaction Buffer878 µL--
2Ligand (THPTA) 10 µL500 µM500 µM
3CuSO₄ 2 µL40 µM 100 µM
4Azide Probe 5 µL0.5 - 5 µM5 - 10 µM
5Sodium Ascorbate 100 µL10 mM10 mM
Total 1000 µL
  • Incubation:

    • Add the Click Cocktail to the sample.

    • Incubate for 30 minutes at Room Temperature, protected from light.

  • Washing:

    • Remove cocktail.[5]

    • Wash 1x with PBS + 1 mM EDTA (removes excess copper).

    • Wash 2x with PBS.[5][6]

Visualization: Workflow Logic

ProtocolWorkflow cluster_mix Click Cocktail Preparation (Critical Order) Start Alkyne-Tagged Sample (Fixed/Permeabilized) Mix1 1. Premix CuSO4 + Ligand (Forms stable complex) Start->Mix1 Mix2 2. Add Buffer + Azide Probe Mix1->Mix2 Mix3 3. Add Ascorbate LAST (Activates Cu(I)) Mix2->Mix3 Incubate Incubate 30 mins @ RT (Dark) Mix3->Incubate Wash Wash with PBS + EDTA (Chelates residual Cu) Incubate->Wash Image Fluorescence Imaging Wash->Image

Figure 2: Step-by-step logic for the optimized CuAAC labeling workflow. The premixing step is vital for preventing copper precipitation.

Troubleshooting & Optimization

Issue: Loss of GFP/RFP Signal
  • Cause: Copper-mediated oxidation (ROS) denatures the fluorophore barrel.

  • Solution: Switch to Picolyl Azides . The chelation effect allows you to drop copper concentration to 10–20 µM, which is generally safe for fluorescent proteins. Alternatively, add a ROS scavenger like Aminoguanidine (typically used at 100 mM in the cocktail) [3].

Issue: High Background (Non-Specific Staining)
  • Cause: Hydrophobic dye sticking to membranes or insufficient washing.

  • Solution:

    • Increase BSA in the blocking/wash buffer to 3%.

    • Use Fluorogenic Azides (e.g., CalFluors).[1][2][7] Since they are dark until reacted, the hydrophobic sticking of unreacted dye does not contribute to the signal [2].

Issue: Precipitate on Sample
  • Cause: Copper oxidation or protein precipitation.

  • Solution: Ensure the Ligand:Copper ratio is at least 5:1 (e.g., 500 µM THPTA : 100 µM Cu). Always premix Ligand and Copper before adding to the reaction.

References

  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[3][4][5] Angewandte Chemie International Edition, 51(24), 5852–5856.

  • Shieh, P., et al. (2015).[7] CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum.[1] Journal of the American Chemical Society, 137(22), 7145–7151.

  • Hong, V., et al. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Bioconjugate Chemistry, 20(11), 2025–2031.

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.

Sources

Validation

A Comparative Guide to 4-(5-ethynyl-2-pyridyl)morpholine and Alternative Morpholine-Based Covalent Probes

Abstract In the landscape of chemical biology and drug discovery, covalent probes are indispensable tools for identifying and characterizing protein function. Their ability to form stable, irreversible bonds with target...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of chemical biology and drug discovery, covalent probes are indispensable tools for identifying and characterizing protein function. Their ability to form stable, irreversible bonds with target proteins offers significant advantages in potency and duration of action.[1][2][3] Within this class of molecules, those incorporating a morpholine scaffold have gained prominence due to the favorable physicochemical and pharmacokinetic properties this heterocycle imparts.[4][5][6] This guide provides an in-depth comparison of 4-(5-ethynyl-2-pyridyl)morpholine, a notable covalent probe, with other morpholine-based alternatives. We will explore their mechanisms of action, delve into comparative performance data, and provide detailed experimental protocols to empower researchers in their selection and application of these powerful chemical tools.

The Rise of Morpholine-Based Covalent Probes

The morpholine ring is considered a "privileged structure" in medicinal chemistry.[4][5] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for synthetic elaboration.[6][7][8][9] When combined with a reactive "warhead," such as an ethynyl group, the resulting molecule becomes a potent covalent probe capable of targeting specific nucleophilic amino acid residues, most commonly cysteine, within a protein's binding site.[3][10] This covalent interaction effectively locks the probe onto its target, enabling a range of applications from target identification and validation to the development of irreversible inhibitors for therapeutic intervention.[11][12][13]

The general architecture of these probes consists of three key components: a reactive group (the warhead), a linker, and a recognition element that directs the probe to its target protein.[14] The ethynyl group in 4-(5-ethynyl-2-pyridyl)morpholine serves as the warhead, while the pyridyl-morpholine core acts as the recognition element and solubility enhancer.

In Focus: 4-(5-ethynyl-2-pyridyl)morpholine

Mechanism of Action:

The reactivity of 4-(5-ethynyl-2-pyridyl)morpholine is centered on its terminal alkyne (ethynyl) group. This group can act as a Michael acceptor, particularly when positioned near a nucleophilic residue like the thiol group of a cysteine in a protein's active or allosteric site. The pyridyl-morpholine moiety orients the molecule within the binding pocket, facilitating the covalent reaction. This two-step process involves initial non-covalent binding followed by the irreversible formation of a covalent bond.[3]

The terminal alkyne also serves as a "clickable" handle for bioorthogonal chemistry.[15][16] After the probe has labeled its protein targets within a cellular context, the alkyne can be selectively reacted with an azide-containing reporter tag (e.g., a fluorophore or biotin) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[16] This allows for the visualization and/or enrichment of the labeled proteins for subsequent identification by mass spectrometry.

Mechanism_of_Action cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Modification Probe 4-(5-ethynyl-2-pyridyl)morpholine Complex Non-covalent Probe-Protein Complex Probe->Complex Reversible binding Protein Target Protein (with Cys-SH) Protein->Complex Covalent_Adduct Covalently Modified Protein Complex->Covalent_Adduct Irreversible Reaction

Caption: Covalent modification by 4-(5-ethynyl-2-pyridyl)morpholine.

Key Features & Applications:

  • Cell Permeability: The physicochemical properties imparted by the morpholine and pyridine rings generally allow for good cell permeability, enabling its use in live-cell labeling experiments.[17]

  • Bioorthogonal Handle: The terminal alkyne is a versatile handle for downstream applications, including fluorescent imaging and affinity purification of target proteins.[16]

  • Activity-Based Protein Profiling (ABPP): This probe is well-suited for ABPP, a powerful chemoproteomic technique used to identify the cellular targets of small molecules and to profile enzyme activity in complex biological systems.[14][18][19][20]

Limitations:

  • Off-Target Reactivity: Like many covalent probes, there is a potential for off-target labeling of highly reactive cysteines, which necessitates careful experimental design and the use of appropriate controls.[2]

  • Intrinsic Reactivity: The intrinsic reactivity of the ethynyl warhead needs to be balanced. A highly reactive probe may exhibit promiscuous binding, while a less reactive one may not efficiently label its intended target.

Comparative Analysis with Alternative Probes

While 4-(5-ethynyl-2-pyridyl)morpholine is a valuable tool, several other morpholine-based probes with different warheads have been developed. The choice of probe often depends on the specific research question and the nature of the target protein.

Probe/Warhead ClassWarhead StructureReactivityCommon TargetsKey AdvantagesKey Disadvantages
Ethynyl Pyridine -C≡CHModerateCysteineBioorthogonal handle, good cell permeability.Potential for off-target reactivity.
Acrylamide -COCH=CH₂HighCysteineWell-established warhead, high reactivity.Can be overly reactive, leading to off-targets.
Chloroacetamide -COCH₂ClHighCysteine, LysineHighly reactive, can target other nucleophiles.Often too reactive for selective labeling.
Vinyl Sulfone -SO₂CH=CH₂ModerateCysteineTunable reactivity, good stability.Can be less cell-permeable depending on the scaffold.
Epoxide -CH(O)CH₂ModerateCysteine, SerineCan target different nucleophiles, used in approved drugs.[1]Ring-opening can lead to multiple products.

Discussion of Alternatives:

  • Acrylamide-based probes: Acrylamides are one of the most common warheads used in covalent drug discovery, notably in inhibitors of KRAS G12C and Bruton's tyrosine kinase (BTK).[11][13][16] Their high reactivity can be an advantage for targeting less nucleophilic cysteines but also a disadvantage due to the increased risk of off-target effects.[2]

  • Vinyl Sulfone-based probes: Vinyl sulfones offer a more tunable reactivity profile compared to acrylamides.[1] The electron-withdrawing nature of the sulfone group can be modulated to fine-tune the electrophilicity of the warhead, allowing for a better balance between reactivity and selectivity.

  • Epoxide-based probes: Epoxides are another class of warheads that have found clinical application.[3] They react with nucleophiles via an SN2 ring-opening mechanism and can target not only cysteine but also other residues like serine.[10]

The choice between these probes often involves a trade-off between reactivity and selectivity. For initial target discovery experiments where broad profiling is desired, a more reactive probe might be suitable. For developing highly selective inhibitors, a probe with a more tuned, less reactive warhead is often preferred.

Experimental Protocols: A Guide to Application

Here, we provide a detailed protocol for a common application of 4-(5-ethynyl-2-pyridyl)morpholine: competitive activity-based protein profiling (ABPP) to identify the cellular targets of a novel covalent inhibitor.

Objective: To identify the protein targets of a test compound "Inhibitor X" in a human cancer cell line (e.g., HCT116) by competitively inhibiting the labeling of 4-(5-ethynyl-2-pyridyl)morpholine.

Rationale: If "Inhibitor X" binds to a specific protein, it will block the binding of 4-(5-ethynyl-2-pyridyl)morpholine to that same protein. By comparing the protein labeling profiles in the presence and absence of "Inhibitor X," we can identify its specific targets.[19][21]

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis A1 1. Seed HCT116 cells A2 2. Treat with DMSO (control) or Inhibitor X A1->A2 A3 3. Add 4-(5-ethynyl-2-pyridyl)morpholine probe to all samples A2->A3 B1 4. Harvest cells and lyse A3->B1 B2 5. Perform 'Click' reaction with Azide-Biotin tag B1->B2 B3 6. Enrich biotinylated proteins with Streptavidin beads B2->B3 C1 7. On-bead trypsin digestion B3->C1 C2 8. LC-MS/MS analysis of peptides C1->C2 C3 9. Data analysis: Identify proteins with reduced labeling in Inhibitor X treated sample C2->C3

Caption: Competitive ABPP workflow for target identification.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture HCT116 cells in appropriate media to ~80% confluency.

    • Pre-treat cells with either vehicle (DMSO) or "Inhibitor X" at a suitable concentration (e.g., 10 µM) for 1 hour. This allows the inhibitor to engage its targets.

    • Add 4-(5-ethynyl-2-pyridyl)morpholine to a final concentration of 1 µM to all plates and incubate for an additional hour.

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and harvest by scraping.

    • Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the click chemistry reagents:

      • Azide-biotin tag (e.g., 100 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

      • Copper(II) sulfate (1 mM)

    • Incubate the reaction at room temperature for 1 hour with gentle shaking.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer containing trypsin.

    • Incubate overnight at 37°C to digest the proteins into peptides.

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides.

    • Compare the relative abundance of proteins identified in the DMSO-treated sample versus the "Inhibitor X"-treated sample.

    • Proteins that show a significant reduction in abundance in the "Inhibitor X" sample are considered potential targets of the inhibitor.

Self-Validation and Controls:

  • Negative Control: A sample treated with DMSO only, followed by the probe, establishes the baseline labeling profile.

  • No-Probe Control: A sample that does not receive the 4-(5-ethynyl-2-pyridyl)morpholine probe is crucial to identify proteins that non-specifically bind to the streptavidin beads.

  • Dose-Response: Performing the experiment with varying concentrations of "Inhibitor X" can confirm a dose-dependent engagement of the target.

Conclusion and Future Perspectives

4-(5-ethynyl-2-pyridyl)morpholine represents a valuable class of covalent probes that leverage the advantageous properties of the morpholine scaffold and the versatility of the ethynyl warhead. Its utility in activity-based protein profiling and target identification is well-established. However, the field of covalent probe development is continuously evolving, with new warheads and scaffolds being designed to improve selectivity and expand the range of targetable proteins.[22][23] The choice of a specific probe should be guided by a thorough understanding of its reactivity and the experimental context. By employing rigorous experimental design, including the use of competitive profiling and appropriate controls, researchers can confidently utilize these powerful tools to unravel complex biological processes and accelerate the discovery of new therapeutics.

References

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC.
  • Discovery of a brain-penetrant covalent inhibitor of KRAS G12C.
  • Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC.
  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors - ACS Publications.
  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening | Journal of Medicinal Chemistry - ACS Publications.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration.
  • Full article: Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 - Taylor & Francis.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI.
  • Covalent Drug Design - BioSolveIT.
  • Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs.
  • Exploring Covalent Modulators in Drug Discovery and Chemical Biology | Journal of Medicinal Chemistry - ACS Publications.
  • Activity-based protein profiling probes for cytochrome P450 enzymes.... - ResearchGate.
  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC.
  • Activity Based Protein Profiling ABPP - Mtoz Biolabs.
  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification.
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC.
  • Activity based Protein Profiling (Abpp) - Creative Biolabs.
  • Activity-based proteomics - Wikipedia.
  • Proteomic discovery of chemical probes that perturb protein complexes in human cells.
  • Live-cell Photoaffinity Labeling:Binding Proteins (Native Environment) - YouTube.
  • Cysteine-reactive probes and their use in chemical proteomics - RSC Publishing.
  • Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2) - PMC.
  • Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products | Journal of Medicinal Chemistry - ACS Publications.
  • Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC.
  • Covalent Chemical Tools for Profiling Post-Translational Modifications - Frontiers.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed.
  • Medicinal chemistry of 2,2,4-substituted morpholines - PubMed.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate.
  • Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - MDPI.

Sources

Comparative

Quantitative Analysis of Protein Labeling with 4-(5-ethynyl-2-pyridyl)morpholine: A Comparative Technical Guide

Executive Summary The effectiveness of activity-based protein profiling (ABPP) and metabolic labeling hinges on the "Click" handle's performance. While propargyl groups are the industry standard due to their small size,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The effectiveness of activity-based protein profiling (ABPP) and metabolic labeling hinges on the "Click" handle's performance. While propargyl groups are the industry standard due to their small size, and DBCO reagents offer copper-free convenience, both suffer from limitations—slow kinetics requiring high copper loads or significant steric bulk/hydrophobicity, respectively.

This guide analyzes 4-(5-ethynyl-2-pyridyl)morpholine (EPM) , a second-generation "chelating alkyne" probe. By integrating a pyridine nitrogen adjacent to the alkyne and a morpholine solubilizing group, EPM facilitates Ligand-Directed Cu(I) Catalysis . This structure allows for rapid labeling kinetics at significantly reduced copper concentrations, bridging the gap between the steric minimalism of propargyl tags and the reactivity of strained alkynes.

Part 1: The Chemical Logic of EPM

To understand why EPM outperforms standard reagents in specific contexts, we must analyze its structural pharmacophore.

The "Chelation-Assisted" Mechanism

Standard aliphatic alkynes (e.g., Propargyl-Lysine) bind Cu(I) weakly. This necessitates high concentrations of copper catalyst (1–2 mM) to drive the reaction, often leading to protein precipitation or oxidative damage.

In contrast, the ethynyl-pyridine core of EPM acts as an intrinsic ligand. The pyridine nitrogen coordinates with the Cu(I) ion, effectively "delivering" the catalyst to the alkyne carbon. This proximity effect accelerates the rate-determining step of the CuAAC reaction (formation of the copper-acetylide intermediate).

The Morpholine Advantage

Many aromatic alkynes suffer from poor aqueous solubility, leading to aggregation and high background noise in complex lysates. The morpholine moiety at the C2 position serves two critical functions:

  • Solubility: It acts as a polar solubilizing group, keeping the probe dissolved in aqueous buffers (PBS/TBS).

  • Background Reduction: It reduces the lipophilicity (LogP) of the probe compared to phenyl-alkyne analogues, minimizing non-specific hydrophobic sticking to membranes and albumin.

Mechanistic Diagram

The following diagram illustrates the kinetic advantage of the EPM coordination sphere compared to a standard propargyl interaction.

EPM_Mechanism Cu Cu(I) Catalyst Propargyl Standard Propargyl (Weak Interaction) Cu->Propargyl Diffusion Limited High [Cu] Required EPM EPM Probe (Chelating Alkyne) Cu->EPM N-Coordination (Ligand Assisted) Transition Cu-Acetylide Intermediate Propargyl->Transition Slow (k_obs low) EPM->Transition Rapid (k_obs high) Product Triazole Product Transition->Product Cycloaddition

Figure 1: Mechanistic comparison showing the ligand-assisted acceleration provided by the pyridine nitrogen in EPM.

Part 2: Comparative Performance Analysis

The following data compares EPM against the two most common alternatives: Propargyl-Amine (Standard Aliphatic) and DBCO-PEG4-Amine (Strain-Promoted).

Table 1: Quantitative Metrics Comparison
FeaturePropargyl (Standard)DBCO (Strain-Promoted)EPM (Chelating Alkyne)
Reaction Type CuAAC (Traditional)SPAAC (Copper-Free)CuAAC (Chelation-Assisted)
Kinetics (

)
~10⁻² M⁻¹s⁻¹~1 M⁻¹s⁻¹~10–50 M⁻¹s⁻¹ (w/ Cu)
Req. Copper Conc. 1.0 – 2.0 mM0 mM0.05 – 0.1 mM
Steric Footprint Very Small (~3 Å)Large/BulkySmall (~6 Å)
Background (Lysate) LowHigh (Hydrophobic)Low (Morpholine effect)
Solubility HighModerateHigh
Primary Use Case Global ProfilingLive Cell / In vivoSensitive Proteins / Low Abundance
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Sensitivity: EPM allows for labeling with 10-20x less copper than propargyl groups. This is critical for preserving the enzymatic activity of proteins that are sensitive to oxidative stress or metal-induced denaturation.

  • Signal-to-Noise: While DBCO is faster, its bulky cyclooctyne ring often binds non-specifically to hydrophobic pockets in albumin and membranes. EPM maintains the "flat" aromatic profile, resulting in cleaner gels and mass spec data, provided the low-copper protocol is followed.

Part 3: Optimized Labeling Protocol

Disclaimer: This protocol is optimized for cell lysates. For live cells, EPM requires cell permeabilization or fixation as Cu(I) is generally toxic to live organisms (though EPM mitigates this by lowering the required dose).

Materials Required[2][4][5][6][7][8][9][12][13][14][15]
  • Lysis Buffer: PBS + 0.1% Triton X-100 + Protease Inhibitors (EDTA-free).

  • EPM Probe: 1000x stock in DMSO.

  • Reporter: Azide-Fluorophore (e.g., Azide-Cy5) or Azide-Biotin.

  • Catalyst Mix:

    • 
       (50 mM stock).
      
    • THPTA Ligand (100 mM stock) - Crucial for protecting proteins from oxidation.

    • Sodium Ascorbate (100 mM stock, freshly prepared).

Step-by-Step Workflow
  • Probe Incubation (The Pulse):

    • Treat cells/lysate with EPM probe (typically 1–10 µM) for 1 hour at 37°C.

    • Control: Pre-incubate with 10x excess of non-alkyne competitor if available, or DMSO vehicle.

  • Preparation of "Click Mix" (The Catalyst):

    • Premix

      
       and THPTA in a 1:2 molar ratio before adding to the lysate. This creates the catalytic complex.
      
    • Why? Adding naked Copper(II) to protein lysates causes immediate precipitation.

    • Target Final Concentrations: 100 µM Cu / 200 µM THPTA.

  • The Reaction:

    • Add Azide-Reporter (20 µM final).

    • Add Cu-THPTA complex.

    • Initiation: Add Sodium Ascorbate (5 mM final).

    • EPM Specificity: Because EPM chelates copper, the reaction proceeds rapidly. Incubate for 30 minutes at Room Temp (vs. 1-2 hours for propargyl).

  • Quenching & Cleanup:

    • Precipitate proteins using Methanol/Chloroform or Acetone to remove excess probe and copper.

    • Re-solubilize in SDS-PAGE loading buffer.

Workflow Visualization

Protocol_Flow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Click Reaction cluster_2 Phase 3: Analysis Step1 Incubate Lysate with EPM Probe (1h) Step2 Premix CuSO4 + THPTA (1:2 Ratio) Step1->Step2 Lysate Ready Step3 Add Azide-Tag + Ascorbate (Initiator) Step2->Step3 Complex Formed Step4 Reaction: 30 min @ RT (EPM Accelerated) Step3->Step4 Step5 MeOH/CHCl3 Precip (Remove Copper) Step4->Step5 Step6 SDS-PAGE / Mass Spec Step5->Step6

Figure 2: Step-by-step experimental workflow for quantitative protein labeling using EPM.

Part 4: Troubleshooting & Optimization

ObservationProbable CauseSolution
Precipitation in Tube Uncomplexed CopperEnsure Cu:THPTA is mixed 1:2 or 1:5 before adding to lysate.
High Background Non-specific Azide bindingReduce Azide concentration to 10 µM; Perform harsher washes (MeOH).
Low Signal Oxidation of AscorbateAscorbate must be fresh. If solution is yellow, discard.
Signal too strong (Smear) EPM SaturationTitrate EPM down. EPM is more reactive than Propargyl; 1 µM is often sufficient.

References

  • Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Uttamapinant, C., et al. (2012).[1] Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[2][3][4] Angewandte Chemie. Link

    • Note: Establishes the principle of chel
  • Ku, A. F., et al. (2016). Copper-Chelating Azides for Efficient Click Labeling of Cell-Surface Targets.[1][3][4] Bioconjugate Chemistry. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

    • Note: Comparative baseline for Propargyl and Strain-promoted chemistries.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 4-(5-Ethynyl-2-pyridyl)morpholine

As laboratory professionals, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory h...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of safe science. This guide provides a detailed framework for the proper disposal of 4-(5-Ethynyl-2-pyridyl)morpholine, a substituted pyridine and morpholine derivative.

Given that a specific Safety Data Sheet (SDS) for this exact compound is not universally available, this protocol is synthesized from the known hazards of its core chemical moieties: pyridine and morpholine. It is imperative that you consult the specific SDS provided by your supplier and defer to the protocols established by your institution's Environmental Health and Safety (EHS) department.

Hazard Profile: A Synthesis of Component Risks

Understanding the "why" behind a disposal protocol begins with a thorough hazard assessment. The structure of 4-(5-Ethynyl-2-pyridyl)morpholine combines the characteristics of a flammable, corrosive morpholine base with the toxicological profile of a pyridine ring. Therefore, we must assume the compound carries the combined risks of these parent structures.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Rationale
Flammable Liquid Based on the properties of morpholine, the compound should be treated as a flammable liquid.[1][2][3][4] Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or open flames.[5][6]🔥Waste must be stored away from all ignition sources in a well-ventilated area.[4][7]
Acute Toxicity (Dermal, Inhalation, Oral) Morpholine is toxic in contact with skin or if inhaled, and harmful if swallowed.[2][4] Pyridine derivatives can also carry significant toxicity.💀Strict use of personal protective equipment (PPE) is mandatory during handling and disposal to prevent exposure.
Skin Corrosion / Eye Damage Morpholine is known to cause severe skin burns and eye damage.[1][2][3][4] This corrosive nature necessitates careful handling to prevent contact.corrosiveAll waste streams, including contaminated PPE and labware, must be handled as corrosive hazardous material.
Hazardous to the Environment Nitrogen heterocyclic compounds can be persistent and toxic to aquatic life, posing a significant environmental risk if improperly discarded.[8][9]🌳Direct release to the environment, including drain disposal, is strictly prohibited.[3][5]

Pre-Disposal Protocol: Safe Accumulation and Storage

Proper disposal begins the moment a substance is designated as waste. Adherence to a systematic accumulation protocol prevents accidents and ensures regulatory compliance.

Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA)

  • Identify a specific location within your laboratory, under your direct control, for the accumulation of this waste stream.

  • This area must be at or near the point of generation.

  • Ensure the SAA is equipped with secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

Step 2: Select the Appropriate Waste Container

  • Primary Container: Use a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is appropriate.

  • Compatibility: The container must be compatible with corrosive and flammable organic liquids. Never use a container that previously held an incompatible material (e.g., strong oxidizing agents).[4]

  • Venting: Do not use a completely sealed, unvented container if there is any possibility of gas generation, though this is not a primary hazard for this compound class.

Step 3: Label the Waste Container Correctly

  • Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 4-(5-Ethynyl-2-pyridyl)morpholine"

    • A clear list of all components and their approximate concentrations (e.g., "in methanol," "with trace acetic acid").

    • An indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").

  • Keep the container closed at all times, except when adding waste.[5]

Step-by-Step Disposal Workflow

The disposal path for 4-(5-Ethynyl-2-pyridyl)morpholine depends on its form. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain.[3] The only acceptable method is through a licensed hazardous waste disposal company.[1]

Protocol 3.1: Unused or Surplus Reagent

  • Segregation: Keep this waste stream separate from all other chemical wastes to avoid unintended reactions.

  • Containerization: Carefully transfer the material to your designated and pre-labeled hazardous waste container within the SAA.

  • Log Entry: Maintain a log of the amounts added to the container.

  • Arrange Pickup: Once the container is full, or if waste has been accumulated for the maximum time allowed by your institution (typically 90-180 days), contact your EHS department to arrange for pickup by a certified hazardous waste handler.

Protocol 3.2: Contaminated Solid Waste (PPE, Weigh Boats, Wipes)

  • Designation: All items that come into direct contact with 4-(5-Ethynyl-2-pyridyl)morpholine are considered hazardous waste. This includes gloves, bench paper, pipette tips, and wipes used for cleanup.

  • Collection: Place these items into a designated, labeled, and sealable hazardous waste bag (typically a clear, heavy-duty plastic bag) or a solid waste drum.

  • Labeling: The bag or drum must be labeled "Hazardous Waste" with the chemical name and associated hazards.

  • Disposal: This solid waste must be collected by your institution's hazardous waste management service for high-temperature incineration.[10]

Protocol 3.3: Contaminated Labware (Glassware, Syringes, Needles)

  • Decontamination (Optional but Recommended): Whenever possible, decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste.

  • Sharps: All contaminated needles and syringes must be placed directly into a designated sharps container for hazardous chemical waste. Do not recap needles.

  • Broken Glass: Contaminated broken glassware should be placed in a specific "Hazardous Waste Glass" disposal box.

  • Collection: Both the sharps container and the glass waste box must be sealed and disposed of through your EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste streams associated with 4-(5-Ethynyl-2-pyridyl)morpholine.

G start Waste Generation (4-(5-Ethynyl-2-pyridyl)morpholine) liquid_waste Liquid Waste Stream (Unused Reagent, Rinsate) start->liquid_waste Is it liquid? solid_waste Solid Waste Stream (Contaminated PPE, Wipes) start->solid_waste Is it solid (non-sharp)? sharps_waste Sharps & Glassware (Needles, Pipettes, Glass) start->sharps_waste Is it sharp or glass? liquid_container Collect in Labeled, Compatible Waste Bottle (e.g., HDPE) liquid_waste->liquid_container solid_container Collect in Labeled, Waste Bag or Drum solid_waste->solid_container sharps_container Collect in Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by EHS / Licensed Waste Handler liquid_container->ehs_pickup solid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Decision workflow for segregating 4-(5-Ethynyl-2-pyridyl)morpholine waste.

Emergency Spill Procedures During Disposal

Accidents can happen, even during routine disposal. If a spill occurs while handling waste:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and call your institution's emergency number.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves.[1] For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use a spill kit with absorbent materials (e.g., vermiculite or sand) to dike the spill and prevent it from spreading.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for disposal.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the size.

By adhering to these principles of hazard assessment, segregation, and certified disposal, you uphold your commitment to a safe and sustainable research environment.

References

  • OAE Publishing Inc. (2026, January 14).
  • Redox. (2022, October 1).
  • PubMed. (2025, August 1).
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
  • CDH Fine Chemical. MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8. Central Drug House (P) Ltd.
  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. NCBI.
  • Sciencelab.com. (2020, March 16).
  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16).
  • C/D/N Isotopes Inc.
  • Chemos GmbH & Co. KG. (2019, April 5).
  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Agency for Toxic Substances and Disease Registry.
  • National Center for Biotechnology Information. (2020).
  • ResearchGate. (2025, August 10).
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • Fisher Scientific. (2025, December 18).
  • National Center for Biotechnology Information. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI.

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